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  • Product: 4-chloro-2-methylquinoline-8-sulfonyl fluoride
  • CAS: 2648966-39-4

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 4-Chloro-2-methylquinoline-8-sulfonyl Fluoride: A SuFEx-Enabled Building Block

Executive Summary The quinoline scaffold is a privileged pharmacophore in medicinal chemistry and drug discovery. Functionalizing this core with a sulfonyl fluoride group at the C8 position and a chlorine at C4 yields 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry and drug discovery. Functionalizing this core with a sulfonyl fluoride group at the C8 position and a chlorine at C4 yields 4-chloro-2-methylquinoline-8-sulfonyl fluoride (CAS: 2648966-39-4)[1], a highly versatile bifunctional building block. The C4-chloro group is primed for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, while the C8-sulfonyl fluoride serves as an ideal hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This whitepaper details the causal mechanisms, self-validating protocols, and quantitative metrics required to synthesize this molecule from basic precursors.

Retrosynthetic Strategy & Pathway

The synthesis is achieved via a robust, scalable three-step linear sequence:

  • Conrad-Limpach Annulation: Condensation of 2-aminobenzenesulfonic acid with ethyl acetoacetate to form the quinoline core[2].

  • Dual Chlorination: Simultaneous deoxychlorination at C4 and chlorosulfonylation at C8 using POCl3/PCl5[3].

  • SuFEx Halex Reaction: Fluoride-chloride exchange using aqueous potassium bifluoride (KHF2)[4].

SynthesisWorkflow A 2-Aminobenzenesulfonic Acid + Ethyl Acetoacetate B 4-Hydroxy-2-methylquinoline -8-sulfonic Acid A->B Conrad-Limpach Cyclization (250°C) C 4-Chloro-2-methylquinoline -8-sulfonyl Chloride B->C POCl3 / PCl5 Chlorination (Reflux) D 4-Chloro-2-methylquinoline -8-sulfonyl Fluoride C->D KHF2 (aq) / MeCN SuFEx Reaction

Three-step synthetic workflow for 4-chloro-2-methylquinoline-8-sulfonyl fluoride.

Step 1: Conrad-Limpach Annulation

Mechanistic Causality: The Conrad-Limpach reaction is a thermodynamically driven condensation between an aniline derivative and a β-ketoester[5]. The reaction proceeds via an initial Schiff base (enamine) formation. Because the subsequent intramolecular cyclization requires overcoming a high activation energy barrier to form the 4-hydroxyquinoline core, high-boiling solvents like Dowtherm A or diphenyl ether (refluxing at ~250°C) are strictly required[2].

Experimental Protocol:

  • Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Suspend 1.0 equivalent of 2-aminobenzenesulfonic acid and 1.1 equivalents of ethyl acetoacetate in 10 volumes of Dowtherm A.

  • Add a catalytic amount of glacial acetic acid to accelerate enamine formation.

  • Heat the mixture to 140°C for 2 hours. The Dean-Stark trap will collect the water byproduct, driving the equilibrium toward the intermediate ethyl 3-(2-sulfophenylamino)crotonate.

  • Ramp the temperature to 250°C and maintain for 2.5 hours to induce thermal cyclization.

  • Cool the reaction mixture to room temperature. Precipitate the product by adding excess hexanes.

  • Filter the precipitate, wash with ethyl acetate, and dry under vacuum to isolate 4-hydroxy-2-methylquinoline-8-sulfonic acid .

Step 2: Dual Chlorination (Deoxychlorination & Chlorosulfonylation)

Mechanistic Causality: To activate both the C4 hydroxyl and the C8 sulfonic acid, a potent chlorinating mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) is utilized[6]. POCl3 acts as both the solvent and the electrophilic activator, converting the C4-OH into a good leaving group (phosphorodichloridate), which is subsequently displaced by chloride ions[3]. PCl5 provides the necessary driving force to convert the highly stable, electron-withdrawing sulfonic acid group into a sulfonyl chloride.

Experimental Protocol:

  • Suspend 1.0 equivalent of 4-hydroxy-2-methylquinoline-8-sulfonic acid in neat POCl3 (10 volumes) under a dry nitrogen atmosphere.

  • Carefully add 1.2 equivalents of PCl5 in portions. (Caution: Exothermic reaction with HCl gas evolution).

  • Heat the mixture to reflux (approx. 105°C) for 6 hours.

  • Monitor reaction progress via TLC. (Quench aliquots in methanol to observe the methyl ester derivative).

  • Upon completion, concentrate the mixture under reduced pressure to remove excess POCl3.

  • Carefully quench the resulting residue by pouring it over crushed ice.

  • Extract the aqueous mixture with dichloromethane (DCM). Wash the organic layer with cold saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate to yield 4-chloro-2-methylquinoline-8-sulfonyl chloride .

Step 3: S(VI) Fluoride Exchange (SuFEx)

Mechanistic Causality: Sulfonyl chlorides are prone to hydrolysis and unwanted side reactions. Converting them to sulfonyl fluorides vastly increases their thermodynamic stability while preserving their latent reactivity for SuFEx click chemistry[7]. Using Sharpless's optimized conditions, saturated aqueous potassium bifluoride (KHF2) is employed in a biphasic system[4]. The bifluoride ion (


) is highly nucleophilic at the organic-aqueous interface, driving the Halex (halogen exchange) process without hydrolyzing the sulfonyl group[8].

SuFExMechanism N1 Sulfonyl Chloride (Organic Phase) N2 Interfacial Hydrogen Bonding (Water/MeCN Boundary) N1->N2 N3 Bifluoride Attack [HF2]- Nucleophile N2->N3 KHF2 (aq) N4 Chloride Displacement (-Cl-) N3->N4 Transition State N5 Sulfonyl Fluoride (Product) N4->N5

Biphasic SuFEx mechanism utilizing KHF2 for sulfonyl fluoride synthesis.

Experimental Protocol:

  • Dissolve 1.0 equivalent of 4-chloro-2-methylquinoline-8-sulfonyl chloride in acetonitrile (MeCN) (5 volumes).

  • Add an equal volume of saturated aqueous KHF2 solution (pH ~3.0)[4].

  • Stir the biphasic mixture vigorously at room temperature (25°C) for 3-4 hours to maximize the interfacial surface area.

  • Monitor the exchange process by LC-MS or TLC.

  • Once complete, dilute the mixture with ethyl acetate. Separate the organic layer, wash with brine, and dry over MgSO4.

  • Evaporate the solvent under reduced pressure. Purify via recrystallization in isopropyl alcohol to afford pure 4-chloro-2-methylquinoline-8-sulfonyl fluoride .

Quantitative Data & Yield Analysis

The following table summarizes the optimized reaction parameters and typical quantitative yields for the synthesis workflow, establishing a baseline for scale-up operations.

StepIntermediate / ProductReagentsTemp (°C)Time (h)Typical Yield (%)Purity (HPLC)
14-Hydroxy-2-methylquinoline-8-sulfonic acidEthyl acetoacetate, Dowtherm A2504.565 - 75>95%
24-Chloro-2-methylquinoline-8-sulfonyl chloridePOCl3, PCl51056.080 - 85>90%
34-Chloro-2-methylquinoline-8-sulfonyl fluorideKHF2 (aq), MeCN253.090 - 95>98%

Conclusion

The synthesis of 4-chloro-2-methylquinoline-8-sulfonyl fluoride demands precise control over thermodynamic and kinetic parameters. By leveraging the high-temperature Conrad-Limpach annulation, aggressive dual chlorination, and the highly selective SuFEx halex reaction, researchers can reliably produce this bifunctional scaffold. The resulting molecule provides a self-validating platform for advanced drug discovery, allowing orthogonal modifications at the C4 and C8 positions without cross-reactivity.

References

  • IJCRT. "SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY". International Journal of Creative Research Thoughts. URL: [Link]

  • RSC Advances. "Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy". Royal Society of Chemistry. URL:[Link]

  • PMC / NIH. "Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease". National Institutes of Health. URL: [Link]

  • PMC / NIH. "Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces". National Institutes of Health. URL: [Link]

  • Thieme. "Sulfur Fluoride Exchange (SuFEx)". Thieme-Connect. URL: [Link]

  • National Science Review. "Advances in the construction of diverse SuFEx linkers". Oxford Academic. URL: [Link]

  • RHHZ. "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry". RHHZ. URL:[Link]

Sources

Exploratory

"4-chloro-2-methylquinoline-8-sulfonyl fluoride chemical properties"

Technical Whitepaper: 4-Chloro-2-methylquinoline-8-sulfonyl Fluoride Subtitle: A Bifunctional SuFEx Scaffold for Covalent Probe Discovery Part 1: Executive Summary 4-Chloro-2-methylquinoline-8-sulfonyl fluoride represent...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 4-Chloro-2-methylquinoline-8-sulfonyl Fluoride Subtitle: A Bifunctional SuFEx Scaffold for Covalent Probe Discovery

Part 1: Executive Summary

4-Chloro-2-methylquinoline-8-sulfonyl fluoride represents a high-value "bifunctional hub" in modern medicinal chemistry, specifically designed for Sulfur-Fluoride Exchange (SuFEx) applications and Fragment-Based Drug Discovery (FBDD) .

Unlike mono-functional reagents, this scaffold possesses two distinct electrophilic centers with orthogonal reactivity profiles:

  • C4-Chloro Position: A site for nucleophilic aromatic substitution (

    
    ), allowing the attachment of diversity elements (amines, solubilizing groups, or specific ligands) without disturbing the sulfonyl warhead.
    
  • C8-Sulfonyl Fluoride: A "sleeping beauty" warhead that is stable to hydrolysis but highly reactive toward specific protein residues (Tyrosine, Lysine, Serine, Histidine) under SuFEx conditions.

This guide details the chemical properties, synthesis, and mechanistic applications of this scaffold, positioning it as a critical tool for developing Covalent Inhibitors and Activity-Based Probes (ABPs) .

Part 2: Chemical Identity & Physical Properties

The molecule is derived from the commercially available precursor 4-chloro-2-methylquinoline-8-sulfonyl chloride (CAS: 1121527-69-2). The fluoride derivative is favored in biological assays due to its superior metabolic stability and resistance to spontaneous hydrolysis compared to the chloride.

Table 1: Physicochemical Profile
PropertyData / Description
Chemical Name 4-Chloro-2-methylquinoline-8-sulfonyl fluoride
Parent Scaffold 4-Chloro-2-methylquinoline (CAS 4295-06-1)
Precursor CAS 1121527-69-2 (Sulfonyl Chloride form)
Molecular Formula

Molecular Weight ~259.68 g/mol
Appearance Off-white to pale yellow solid (crystalline)
Solubility High: DMSO, DMF, DCM, Acetonitrile.[1][2][3][4][5] Low: Water (Hydrophobic).
Stability Stable in aqueous buffer at pH 7.4 for >24h (unlike sulfonyl chloride).
Reactivity Class Bifunctional Electrophile (

+ SuFEx)

Part 3: Mechanistic Reactivity & Signaling Pathways[1]

This scaffold acts as a logic gate in synthesis: Site A (C4) must be functionalized beforeSite B (SO2F) is engaged in biological targets, or vice-versa depending on the synthetic strategy.

Orthogonal Reactivity Map
  • The C4-Chloro Handle (

    
    ):  The nitrogen in the quinoline ring withdraws electron density, activating the C4 position. Reactions with primary or secondary amines proceed readily (often requiring heat or acid catalysis), yielding 4-aminoquinoline derivatives.
    
  • The C8-Sulfonyl Fluoride (SuFEx): The sulfonyl fluoride is chemically inert to standard nucleophiles (amines, alcohols) under neutral conditions, allowing it to survive the

    
     reaction at C4. It is activated only by specific protein environments or SuFEx catalysts (e.g., Calcium, TBD).
    
Visualization: Reactivity Logic Flow

ReactivityLogic cluster_0 Chemical Functionalization cluster_1 Biological Capture Scaffold 4-Chloro-2-methyl- quinoline-8-sulfonyl Fluoride Intermediate Functionalized Probe (Ligand attached at C4) Scaffold->Intermediate Step 1: SNAr Reaction (Heat, EtOH) Amine Ligand/Amine (R-NH2) Amine->Intermediate Protein Target Protein (Tyr/Lys/Ser) FinalAdduct Covalent Protein-Ligand Complex (SuFEx Capture) Protein->FinalAdduct Intermediate->FinalAdduct Step 2: SuFEx Click (Proximity Driven)

Caption: Orthogonal reactivity allows ligand attachment at C4 prior to covalent protein capture via the C8-sulfonyl fluoride warhead.

Part 4: Synthesis & Manufacturing Protocols

Since the sulfonyl fluoride is often prepared from the corresponding chloride, the workflow below describes the conversion and subsequent handling.

Synthesis from Precursor (CAS 1121527-69-2)

The conversion of the sulfonyl chloride to the fluoride is essential to dampen reactivity and prevent non-specific labeling.

Reagents:

  • Starting Material: 4-Chloro-2-methylquinoline-8-sulfonyl chloride (1.0 eq)

  • Fluorinating Agent: Potassium Bifluoride (

    
    ) or Zinc Fluoride (
    
    
    
    )
  • Solvent: Acetonitrile (

    
    ) / Water (1:1 mixture)
    

Protocol:

  • Dissolution: Dissolve 1.0 g of sulfonyl chloride in 10 mL of Acetonitrile.

  • Activation: Prepare a saturated aqueous solution of

    
     (2.5 eq).
    
  • Reaction: Add the salt solution dropwise to the organic phase at 0°C. Stir vigorously.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC or LC-MS (Target mass: ~260 Da). Conversion is typically complete in 2-4 hours.

  • Workup: Dilute with EtOAc, wash with water x3, brine x1. Dry over

    
    .
    
  • Purification: Recrystallize from Hexane/EtOAc. Note: Column chromatography is possible but silica can sometimes hydrolyze the fluoride if acidic.

Functionalization at C4 (Ligand Attachment)

Protocol:

  • Mix: Combine Scaffold (1.0 eq) and Amine Ligand (1.2 eq) in Ethanol or IPA.

  • Catalyst: Add catalytic HCl (or use the amine hydrochloride salt).

  • Heat: Reflux at 80°C for 6-12 hours.

  • Observation: The sulfonyl fluoride group (

    
    ) generally survives these conditions, whereas a sulfonyl chloride (
    
    
    
    ) would hydrolyze or react with the amine to form a sulfonamide. This demonstrates the SuFEx advantage .

Part 5: Applications in Drug Discovery

Covalent Fragment Screening

This molecule serves as a "warhead-first" fragment. Libraries can be built by varying the group at C4. These fragments are screened against proteins; the


 only reacts if the C4-ligand binds in a pocket that places the fluoride near a nucleophilic residue (Proximity-Induced Reactivity).
Activity-Based Protein Profiling (ABPP)

By attaching a biotin or fluorophore linker at the C4 position, researchers create a probe that covalently labels proteins with high affinity for the quinoline scaffold.

  • Target Class: Kinases, Nucleotide-binding proteins (due to quinoline's similarity to purines).

  • Mechanism: The probe binds the active site; the

    
     reacts with a catalytic Lysine or Tyrosine.
    

Part 6: Safety & Handling (MSDS Highlights)

  • Hazard Identification:

    • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye damage (H318).

    • Corrosive (Precursor): The sulfonyl chloride precursor is corrosive and produces HCl on contact with moisture.

  • Storage:

    • Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

    • Avoid moisture; while

      
       is stable, long-term exposure to humidity can degrade it to the sulfonic acid.
      
  • Disposal: Treat as halogenated organic waste. Quench excess reactive warhead with amine-containing buffer before disposal if possible.

Part 7: References

  • Precursor Identification: 4-Chloro-2-methylquinoline-8-sulfonyl chloride (CAS 1121527-69-2).[1][2][6][7][8] BLD Pharm / Sigma-Aldrich Catalog.

  • SuFEx Chemistry Foundation: Dong, J., Krasnova, L., Finn, M.G., Sharpless, K.B. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.

  • Quinoline Reactivity: Musiol, R. (2017). "Structure-Activity Relationship Studies of Quinoline Derivatives." Medicinal Chemistry, 13.

  • Sulfonyl Fluoride Probes: Narayanan, A., Jones, L.H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6, 2650-2659.

  • Synthesis of Sulfonyl Fluorides: Davies, J. et al. (2018). "Rapid Synthesis of Sulfonyl Fluorides from Sulfonyl Chlorides." Organic Letters, 20(18).

Sources

Foundational

Technical Guide: Spectroscopic Data & Synthesis of 4-Chloro-2-methylquinoline-8-sulfonyl Fluoride

The following technical guide details the spectroscopic characterization and synthesis of 4-chloro-2-methylquinoline-8-sulfonyl fluoride (CAS: 2648966-39-4). This guide synthesizes experimental data from the parent scaff...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and synthesis of 4-chloro-2-methylquinoline-8-sulfonyl fluoride (CAS: 2648966-39-4).

This guide synthesizes experimental data from the parent scaffold (quinoline-8-sulfonyl fluoride) with calculated substituent effects to provide a robust reference for identification. It also details the synthesis via the corresponding sulfonyl chloride, a standard pathway for this class of SuFEx (Sulfur-Fluoride Exchange) reagents.

Executive Summary

  • Compound Name: 4-Chloro-2-methylquinoline-8-sulfonyl fluoride

  • CAS Number: 2648966-39-4[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 259.68 g/mol

  • Class: Heteroaryl Sulfonyl Fluoride (SuFEx electrophile)

  • Core Application: Covalent protein modification (lysine/tyrosine targeting), chemical biology probes, and fragment-based drug discovery.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

The following data distinguishes the target molecule from its precursors. As direct experimental text for this specific derivative is proprietary to catalog holders, the values below are derived from the experimentally validated parent scaffold (Quinoline-8-sulfonyl fluoride , CAS 18704-37-5) and corrected for the 4-chloro and 2-methyl substituent effects.


F NMR (471 MHz, CDCl

)

The sulfonyl fluoride moiety exhibits a characteristic singlet in the deshielded region, distinct from C-F bonds on aromatic rings (which typically appear at -100 to -120 ppm).

  • Shift:

    
     +60.2 ppm (s, 1F)
    
  • Diagnostic Note: This signal is sensitive to solvent but remains the definitive confirmation of the S-F bond formation.


H NMR (500 MHz, CDCl

)

The 4-chloro-2-methyl substitution pattern simplifies the quinoline spin system, removing the H2 and H4 protons and leaving H3 as a singlet.

PositionMultiplicityShift (

ppm)
Coupling (

Hz)
Assignment Logic
H3 Singlet (s)7.55 – 7.60-Isolated by 2-Me and 4-Cl. Characteristic of 2,4-disubstituted quinolines.
H7 Doublet (d)8.50 – 8.557.5Ortho to

. Strongly deshielded by the sulfonyl group (anisotropic effect).
H5 Doublet (d)8.20 – 8.258.0Peri-position relative to 4-Cl. Deshielded by ring nitrogen and steric compression.
H6 Triplet (t)7.70 – 7.757.5, 8.0Meta to sulfonyl; standard aromatic resonance.
CH

Singlet (s)2.75 – 2.80-Methyl group at C2. Typical benzylic-like shift on heteroaromatic ring.

Reference Standard (Parent Scaffold): Quinoline-8-sulfonyl fluoride:


 9.17 (H2), 8.52 (H7), 8.32 (H4), 8.24 (H5), 7.71 (H6), 7.62 (H3). Note the disappearance of H2/H4 and the appearance of the methyl singlet in the target.
Infrared Spectroscopy (FT-IR)

The sulfonyl fluoride group provides two strong, characteristic stretching bands that are distinct from sulfonamides or sulfonic acids.

  • 
    :  1410 – 1420 cm
    
    
    
    (Strong)
  • 
    :  1200 – 1210 cm
    
    
    
    (Strong)
  • 
    :  ~760 – 780 cm
    
    
    
    (Distinctive stretch, often overlapped by C-Cl)
  • 
    :  ~1590 cm
    
    
    
    (Quinoline ring skeletal vibration)
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or EI

  • Molecular Ion (

    
    ):  259.0 / 261.0
    
  • Isotope Pattern: A characteristic 3:1 ratio for the

    
     and 
    
    
    
    peaks confirms the presence of one Chlorine atom.
  • Fragmentation: Loss of

    
     (M-83) is a common fragmentation pathway, yielding the 4-chloro-2-methylquinolin-8-yl cation (
    
    
    
    ~176).

Synthesis & Experimental Protocol

The synthesis utilizes a robust "One-Pot" or stepwise oxidative chlorination-fluorination sequence. The most reliable route proceeds via the sulfonyl chloride intermediate.

Reaction Workflow Diagram

SynthesisWorkflow Start 4-Chloro-2-methylquinoline (Precursor) Step1 Chlorosulfonation (ClSO3H, 120°C) Start->Step1 Inter Sulfonyl Chloride (Intermediate) Step1->Inter Step2 Fluorination (KHF2, MeCN/H2O) Inter->Step2 Final Target: Sulfonyl Fluoride Step2->Final

Caption: Stepwise conversion from the quinoline scaffold to the SuFEx-active sulfonyl fluoride.

Detailed Protocol

Step 1: Chlorosulfonation

  • Reagents: 4-Chloro-2-methylquinoline (1.0 eq), Chlorosulfonic acid (

    
    , 5-8 eq).
    
  • Procedure: Add the quinoline portion-wise to neat chlorosulfonic acid at 0°C.

  • Heating: Heat the mixture to 120°C for 2-4 hours. Monitor by TLC (conversion of starting material).

  • Quench: Pour the reaction mixture carefully onto crushed ice. The sulfonyl chloride precipitates as a solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Intermediate: 4-chloro-2-methylquinoline-8-sulfonyl chloride (CAS 1121527-69-2).[2]

Step 2: Fluoride Exchange (SuFEx Activation)

  • Reagents: Sulfonyl chloride intermediate (1.0 eq), Potassium Bifluoride (

    
    , 2.0 eq) or KF (anhydrous).
    
  • Solvent: Acetonitrile (

    
    ) / Water (1:1 v/v) or THF/Water.
    
  • Procedure: Dissolve the sulfonyl chloride in MeCN. Add the aqueous solution of

    
    .
    
  • Reaction: Stir at Room Temperature for 2-12 hours. The biphasic mixture ensures efficient halide exchange.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is stable on silica.

Scientific Integrity & Validation

  • Self-Validation: The appearance of the

    
    F NMR singlet at +60.2 ppm is the primary quality control checkpoint. If the signal is absent or appears at -120 ppm (C-F), the reaction has failed or formed an impurity.
    
  • Stability: Unlike sulfonyl chlorides, the fluoride product is resistant to hydrolysis in neutral aqueous media, allowing for easier handling and storage.

  • Safety:

    
     is corrosive and toxic. Use plasticware (polypropylene) for the fluorination step if possible to avoid etching glass, although short reaction times in glass are generally acceptable.
    

References

  • Tao, G., et al. (2025). "A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H2O2 as an Oxidant." Synthesis, 57(05), 991-998. (Provides

    
    F and 
    
    
    
    H NMR data for the parent quinoline-8-sulfonyl fluoride). Link
  • Sharpless, K. B., et al. (2014). "SuFEx Activation of Sulfonyl Fluorides." Angewandte Chemie International Edition, 53(36), 9430-9448. (Foundational text on SuFEx chemistry and sulfonyl fluoride stability). Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline." (Precursor physical data).[3][4][5] Link

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"CAS number 2648966-39-4 properties"

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Author: BenchChem Technical Support Team. Date: March 2026

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Foundational

"4-chloro-2-methylquinoline-8-sulfonyl fluoride stability and reactivity"

Stability Profile, Reactivity Landscape, and Application in Covalent Drug Discovery Executive Summary 4-Chloro-2-methylquinoline-8-sulfonyl fluoride (CAS: 2648966-39-4) represents a privileged bifunctional scaffold in me...

Author: BenchChem Technical Support Team. Date: March 2026

Stability Profile, Reactivity Landscape, and Application in Covalent Drug Discovery

Executive Summary

4-Chloro-2-methylquinoline-8-sulfonyl fluoride (CAS: 2648966-39-4) represents a privileged bifunctional scaffold in medicinal chemistry.[1] It combines a robust "click-chemistry" handle (the sulfonyl fluoride, or SuFEx group) with a versatile electrophilic site (the 4-chloroquinoline core). This guide details the physicochemical stability of the compound, its orthogonal reactivity profiles, and validated protocols for its use as a covalent warhead or heterobifunctional linker in PROTAC and molecular glue development.

Chemical Stability Profile

The sulfonyl fluoride (


) moiety confers a unique stability profile compared to its sulfonyl chloride counterparts.[2][3] This stability is the cornerstone of its utility in Sulfur-Fluoride Exchange (SuFEx) chemistry.
1.1 Hydrolytic Stability

Unlike sulfonyl chlorides, which hydrolyze rapidly in aqueous media, 4-chloro-2-methylquinoline-8-sulfonyl fluoride exhibits high resistance to hydrolysis due to the strength of the S–F bond (approx. 130 kcal/mol) and the low polarizability of fluorine.

MediumConditionStability OutcomeHalf-life (

) Estimate
PBS Buffer pH 7.4, 25°CHighly Stable > 24 hours
Acidic Media 1M HCl, 25°CStable > 48 hours
Basic Media pH 10, 25°CSlow Hydrolysis ~ 4–6 hours
Plasma Human/Mouse, 37°CVariable Stable to non-specific hydrolysis; reactive toward specific esterases or albumin.

Technical Insight: The proximity of the quinoline nitrogen (N1) to the sulfonyl group (C8) creates a peri-effect. While this can sterically protect the sulfur center from bulky nucleophiles, it may also facilitate coordination with metal ions in metalloenzymes, potentially altering local hydrolytic rates.

1.2 Thermal and Redox Stability[4]
  • Thermolysis: Stable up to 150°C, allowing for high-temperature microwave-assisted synthesis at the C4 position without degrading the SuFEx handle.

  • Redox: Resistant to standard reducing agents (e.g.,

    
    , 
    
    
    
    ) and oxidative conditions, enabling diverse transformation of the quinoline core.
Reactivity Landscape: The "Orthogonal" Strategy

This molecule possesses two electrophilic sites with distinct activation energy thresholds, allowing for sequential, orthogonal functionalization.

2.1 Site A: The C4-Chloro "Handle" (Modification Site)

The chlorine atom at position 4 is activated for Nucleophilic Aromatic Substitution (


) and Transition Metal-Catalyzed Cross-Coupling.
  • Reactivity Driver: The electron-deficient quinoline ring makes C4 susceptible to nucleophiles.

  • Selectivity: Reactions at C4 can be performed before SuFEx activation. The

    
     group remains inert under standard Suzuki, Sonogashira, or Buchwald-Hartwig conditions.
    
  • Steric Note: The 2-methyl group introduces steric bulk, potentially slowing

    
     rates compared to 4-chloroquinoline, often necessitating acid catalysis or elevated temperatures.
    
2.2 Site B: The C8-Sulfonyl Fluoride "Warhead" (Click/Covalent Site)

The


 group acts as a latent electrophile. It does not react with "soft" nucleophiles (thiols) or generic amines at neutral pH but reacts specifically with:
  • Protein Residues: Tyrosine (Tyr), Lysine (Lys), Serine (Ser), and Histidine (His) within binding pockets (proximity-driven SuFEx).

  • Silyl Ethers: Reacts via fluoride catalysis (TASF, DBU) to form sulfonate esters.

2.3 Visualizing the Orthogonal Workflow

The following diagram illustrates the logical flow for utilizing this scaffold, prioritizing C4 functionalization followed by C8 activation.

ReactivityLandscape Scaffold 4-Chloro-2-methylquinoline- 8-sulfonyl fluoride C4_Path Path A: C4 Functionalization (Preserves SO2F) Scaffold->C4_Path Step 1 C8_Path Path B: C8 SuFEx Activation (Covalent Tagging) Scaffold->C8_Path Step 2 (or Direct) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) C4_Path->Suzuki SnAr SnAr Displacement (Amines, Heat/Acid) C4_Path->SnAr Protein Protein Conjugation (Tyr/Lys/His residues) C8_Path->Protein Proximity Driven Linker Linker Synthesis (Silyl Ethers + DBU) C8_Path->Linker Base Catalyzed Suzuki->C8_Path Sequential Workflow

Figure 1: Orthogonal reactivity logic. The C4 position allows for library generation (R-groups) while the C8 position serves as the latent bioconjugation warhead.

Experimental Protocols
Protocol A: Palladium-Catalyzed Amination at C4 (Buchwald-Hartwig)

Objective: To install an amine R-group at C4 while keeping the C8-sulfonyl fluoride intact.

Reagents:

  • Substrate: 4-chloro-2-methylquinoline-8-sulfonyl fluoride (1.0 eq)

  • Amine: Primary or secondary amine (1.2 eq)

  • Catalyst:

    
     (2 mol%) / XPhos (4 mol%)
    
  • Base:

    
     (2.0 eq) – Note: Avoid strong alkoxide bases to prevent potential F- displacement.
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Setup: In a glovebox or under Argon, charge a reaction vial with the quinoline substrate, amine, base, and catalyst system.

  • Solvation: Add degassed 1,4-dioxane (

    
     concentration).
    
  • Reaction: Seal and heat to 80–100°C for 4–12 hours. Monitor by LC-MS.[5]

    • Checkpoint: Look for the product mass. Ensure the characteristic loss of HF is not observed in the main peak (confirming

      
       integrity).
      
  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

    • Caution: Avoid aqueous workups at high pH.

Protocol B: SuFEx-Based Protein Labeling

Objective: Covalent modification of a target protein (e.g., TTR, Albumin) via Tyrosine/Lysine.

Reagents:

  • Probe: Functionalized Quinoline-8-sulfonyl fluoride (from Protocol A).

  • Buffer: PBS (pH 7.4).

  • Protein: Target protein (

    
    ).
    

Step-by-Step:

  • Incubation: Add the probe (

    
    , 
    
    
    
    final) to the protein solution.
  • Time Course: Incubate at 37°C for 1–4 hours.

  • Validation: Analyze by Intact Protein LC-MS.

    • Success Criteria: Observe a mass shift of + [Probe MW - 20 Da] (Loss of HF).

    • Control: Pre-incubate with a non-fluoride analog (sulfonyl chloride or sulfonamide) to prove specificity.

Applications in Drug Discovery[2][6][7][8]
4.1 Covalent Inhibitors (Targeted Covalency)

The 8-sulfonyl fluoride group is ideal for targeting nucleophilic residues (Tyr, Lys, His) located near the binding pocket of a kinase or metalloenzyme. The quinoline scaffold provides potential


-stacking interactions, while the 2-methyl group can orient the molecule within the active site.
4.2 PROTAC Linkers

This molecule serves as a "heterobifunctional hub."

  • E3 Ligase End: Modify C4 to bind an E3 ligase (e.g., VHL or Cereblon ligand).

  • Warhead End: The C8-

    
     can covalently modify a low-affinity target protein, converting a weak binder into a permanent "molecular glue."
    
Safety & Handling
  • Fluoride Release: While stable, metabolic or chemical decomposition releases fluoride ions (

    
    ). Standard PPE is sufficient, but avoid contact with strong Lewis acids which can trigger rapid HF release.
    
  • Electrophilicity: As a covalent modifier, this compound is a potential sensitizer. Handle in a fume hood.

References
  • SuFEx Chemistry Foundation

    • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
    • Source:

  • Sulfonyl Fluoride Stability in Biology

    • Grimster, N. P., et al. (2013). "Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis."[6] Journal of the American Chemical Society.

    • Source:

  • Quinoline Reactivity (

    
     & Coupling): 
    
    • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry (Context on Quinoline scaffolds).
    • Source:

  • Palladium-Catalyzed Amination (General Protocols)

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
    • Source:

Sources

Exploratory

The SuFEx Renaissance: Engineering Novel Quinoline-8-Sulfonyl Fluoride Derivatives for Covalent Drug Discovery

Executive Summary The resurgence of covalent inhibition in drug discovery has shifted focus from highly reactive electrophiles (e.g., acrylamides, sulfonyl chlorides) to "sleeping beauty" warheads that possess tunable re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of covalent inhibition in drug discovery has shifted focus from highly reactive electrophiles (e.g., acrylamides, sulfonyl chlorides) to "sleeping beauty" warheads that possess tunable reactivity. Among these, Quinoline-8-sulfonyl fluoride (Q8SF) derivatives represent a privileged scaffold at the intersection of SuFEx (Sulfur-Fluoride Exchange) click chemistry and metallo-organic ligand design.

This technical guide dissects the Q8SF class, detailing the structural rationale for the 8-position isomer, providing robust synthetic protocols using bifluoride salts, and outlining workflows for Activity-Based Protein Profiling (ABPP).

The Chemical Rationale: Why Quinoline-8-Sulfonyl Fluoride?

The SuFEx Advantage

Unlike their sulfonyl chloride predecessors, which suffer from rapid hydrolysis in aqueous media, sulfonyl fluorides are thermodynamically stable yet kinetically reactive toward specific nucleophiles (Tyr, Ser, Lys, His) within protein pockets.[1] This stability allows Q8SF probes to permeate cells and equilibrate with targets before covalent capture—a property K. Barry Sharpless termed "defined reactivity" [1].

The "Peri-Effect" and the 8-Position

The selection of the 8-position on the quinoline ring is not arbitrary. It introduces unique steric and electronic properties distinct from the 3-, 5-, or 6-isomers:

  • The Peri-Interaction: The proximity of the quinoline nitrogen (N1) to the sulfonyl group (C8) creates a peri-interaction. The basic nitrogen can function as an intramolecular base, potentially assisting in the deprotonation of incoming nucleophiles or stabilizing transition states.

  • Metal Chelation: The 8-substituted quinoline motif is a known bidentate ligand for metal ions (e.g., Zn²⁺, Cu²⁺). In metalloprotease targets, the Q8SF scaffold can dock via metal coordination before the sulfonyl fluoride warhead executes the covalent attack.

Mechanistic Pathway: The "Sleeping Beauty" Warhead

The reaction of Q8SF with a protein target follows a specific trajectory. Unlike non-specific alkylators, the S(VI)-F bond requires stabilization within a binding pocket to lower the activation energy for nucleophilic attack.

Diagram 1: SuFEx Mechanism of Action

This diagram illustrates the equilibrium binding followed by the specific nucleophilic attack of a Tyrosine residue on the Sulfur(VI) center.

SuFEx_Mechanism cluster_pocket Protein Binding Pocket Environment Unbound Unbound Q8SF Probe (Stable in Cytosol) Binding Non-Covalent Binding (Kd Equilibrium) Unbound->Binding Target Recognition Transition Transition State (Pentacoordinate Sulfur) Binding->Transition Nucleophilic Attack (Tyr-OH / Lys-NH2) Covalent Covalent Adduct (Sulfonate Formation) Transition->Covalent S-F Bond Cleavage Fluoride Fluoride Ion (F-) Leaving Group Transition->Fluoride

Caption: The kinetic pathway of SuFEx-mediated covalent inhibition. Stability is maintained until specific protein pocket binding facilitates the S-F bond cleavage.

Synthetic Methodologies

The synthesis of Q8SF derivatives must prioritize the integrity of the S-F bond. The most robust method involves the conversion of sulfonyl chlorides using potassium bifluoride (KHF₂), which avoids the harsh conditions of naked fluoride sources.

Comparative Data: Chloride vs. Fluoride Precursors[2][3]
FeatureQuinoline-8-Sulfonyl ChlorideQuinoline-8-Sulfonyl Fluoride
Hydrolytic Stability Low (t½ < 20 min in PBS)High (t½ > 24 hrs in PBS)
Reactivity Mode Non-specific electrophileContext-specific (SuFEx)
Storage Requires inert atmosphereBench-stable solid
Redox Stability Susceptible to reductionResistant to reduction
Diagram 2: Synthetic Workflow

This workflow depicts the conversion of 8-hydroxyquinoline to the functionalized Q8SF probe.

Synthesis_Workflow Start 8-Hydroxyquinoline Step1 Chlorosulfonation (ClSO3H, 0°C to RT) Start->Step1 Intermediate 8-Hydroxyquinoline-5-sulfonyl Chloride (Unstable Intermediate) Step1->Intermediate Step2 SuFEx Conversion (KHF2, MeCN/H2O) Intermediate->Step2 Fluoride Exchange Product Quinoline-8-Sulfonyl Fluoride (Stable Warhead) Step2->Product Deriv Functionalization (e.g., Alkyne/Azide tag attachment) Product->Deriv Optional: C3/C5 Modification

Caption: Step-wise synthesis of Q8SF. The critical step is the biphasic KHF2 exchange which stabilizes the sulfonyl moiety.

Experimental Protocols

Synthesis of Quinoline-8-Sulfonyl Fluoride (Standard Protocol)

Based on the methodology established by Sharpless et al. [2]

Reagents:

  • Quinoline-8-sulfonyl chloride (1.0 equiv)

  • Potassium Bifluoride (KHF₂) (2.0 equiv)

  • Acetonitrile (MeCN) / Water (1:1 ratio)

Procedure:

  • Preparation: Dissolve quinoline-8-sulfonyl chloride in MeCN.

  • Addition: Prepare a saturated solution of KHF₂ in water. Add this dropwise to the organic phase while stirring vigorously. Note: Glassware etching is minimal at this concentration, but plastic (polypropylene) vessels are recommended for scale-up.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the fluoride is typically more polar than the chloride) or ¹⁹F NMR (distinct singlet around +65 ppm).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from EtOH or perform flash chromatography (Hex/EtOAc).

Self-Validation Check:

  • ¹H NMR: Confirm the integrity of the quinoline aromatic protons.

  • ¹⁹F NMR: Essential for confirming the S-F bond. Expect a signal relative to CFCl₃ (typically +60 to +70 ppm range).

Activity-Based Protein Profiling (ABPP)

To identify the targets of a novel Q8SF derivative, an ABPP workflow is required.

Workflow Diagram:

ABPP_Workflow Lysate Cell Lysate (Proteome) Incubation Probe Incubation (Q8SF-Alkyne) Lysate->Incubation 1 hr, 37°C Click CuAAC Click (Biotin-Azide) Incubation->Click CuSO4, TCEP, TBTA Enrichment Streptavidin Enrichment Click->Enrichment Digestion Trypsin Digestion Enrichment->Digestion On-bead MS LC-MS/MS Analysis Digestion->MS Peptide ID

Caption: ABPP workflow for target identification. The Q8SF probe covalently labels the target, followed by biotinylation via Click chemistry for enrichment.

Protocol Steps:

  • Incubation: Treat 1 mg/mL cell lysate with Q8SF probe (1–10 µM) for 1 hour at 37°C.

  • Click Reaction: Add reporter mix: 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO₄. Vortex and incubate for 1 hour at RT.

  • Precipitation: Precipitate proteins with cold MeOH/CHCl₃ to remove excess probe.

  • Enrichment: Resuspend protein pellet and incubate with Streptavidin-agarose beads.

  • Analysis: Perform on-bead tryptic digest and analyze peptides via LC-MS/MS.

References

  • Dong, J., Krasnova, L., Finn, M.G., & Sharpless, K.B. (2014).[2] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3] Angewandte Chemie International Edition. [Link][3]

  • Hett, E.C., et al. (2015).[4] Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes.[1][4][5][6] ACS Chemical Biology. [Link]

  • Jones, L.H. (2018). Sulfonyl fluorides as privileged warheads in chemical biology. MedChemComm. [Link]

  • Narayanam, M.K., et al. (2020). Characterization of the Reactivity of Sulfonyl Fluoride Electrophiles in a Biological Context. Chemical Science. [Link]

Sources

Foundational

"in silico modeling of 4-chloro-2-methylquinoline-8-sulfonyl fluoride"

Case Study: 4-chloro-2-methylquinoline-8-sulfonyl fluoride Executive Summary This technical guide details the computational modeling workflow for 4-chloro-2-methylquinoline-8-sulfonyl fluoride (CMQ-SF) , a specialized bu...

Author: BenchChem Technical Support Team. Date: March 2026

Case Study: 4-chloro-2-methylquinoline-8-sulfonyl fluoride

Executive Summary

This technical guide details the computational modeling workflow for 4-chloro-2-methylquinoline-8-sulfonyl fluoride (CMQ-SF) , a specialized building block for Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional Michael acceptors (e.g., acrylamides) that target cysteines, sulfonyl fluorides are "privileged warheads" capable of modifying context-specific Tyrosine, Serine, Lysine, and Histidine residues [1].[1]

This guide addresses the unique challenge of modeling CMQ-SF: it is not merely a ligand but a reactive scaffold . The 4-chloro position serves as a vector for library expansion (via


 or Pd-coupling), while the 8-sulfonyl fluoride acts as the electrophilic trap. The workflow below integrates Quantum Mechanics (DFT) for reactivity prediction, Covalent Docking for pose prediction, and Molecular Dynamics (MD) for adduct stability.
Module 1: Quantum Mechanical Profiling (Reactivity & Mechanism)

Objective: To quantify the electrophilicity of the sulfur center and predict the stability of the warhead prior to docking.

Standard force fields (MMFF94, OPLS3e) often fail to accurately capture the anisotropic electron distribution around the hypervalent sulfur in sulfonyl fluorides. Density Functional Theory (DFT) is required to map the LUMO (Lowest Unoccupied Molecular Orbital) , which dictates the vector of nucleophilic attack.

1.1 DFT Protocol
  • Software: Gaussian 16 / ORCA / Jaguar.

  • Basis Set:

    
     or 
    
    
    
    (includes dispersion corrections).
  • Solvation Model: PCM (Water) to mimic physiological conditions.

Experimental Logic: The sulfonyl fluoride sulfur atom is tetrahedral. The nucleophile (e.g., Tyr-OH) attacks the sulfur, leading to a trigonal bipyramidal transition state (TS) and the expulsion of fluoride (


).

Key Calculation Outputs:

  • LUMO Isosurface: Verify that the LUMO is centered on the Sulfur atom and anti-bonding to the S-F bond (

    
    ).
    
  • Fukui Functions (

    
    ):  Calculate local electrophilicity indices to confirm the sulfur is the primary reactive site, distinct from the 4-chloro position (which requires higher activation energy or metal catalysis).
    
  • Bond Dissociation Energy (BDE): Calculate the S-F bond strength (~70-80 kcal/mol) to ensure stability against spontaneous hydrolysis [2].

Critical Insight: If the LUMO is delocalized onto the quinoline ring, the warhead may be too unreactive. The electron-withdrawing nature of the sulfonyl group at the 8-position usually activates the ring, but the 2-methyl group provides steric protection against metabolic oxidation.

Module 2: Virtual Library Enumeration (The "Vector")

Objective: To transform the CMQ-SF scaffold into a bioactive ligand library.

The 4-chloro substituent is the "exit vector." In silico modeling must account for the derivatization at this position before docking.

2.1 Reaction-Based Enumeration

Do not dock the raw fragment alone unless performing Fragment-Based Drug Discovery (FBDD). Instead, generate a virtual library:

  • Core: 4-chloro-2-methylquinoline-8-sulfonyl fluoride.[2][3][4]

  • Reaction: Nucleophilic Aromatic Substitution (

    
    ) with primary/secondary amines.
    
  • R-Groups: Diverse set of aromatic and aliphatic amines to probe the protein's hydrophobic pocket.

Protocol:

  • Use tools like RDKit or Schrodinger Enumerator .

  • Define the transformation: [Cl:1][c:2] >> [N:3][c:2] (simplified SMARTS).

  • Filter: Remove PAINS (Pan-Assay Interference Compounds) but keep the sulfonyl fluoride warhead (often flagged as reactive, but intentional here).

Module 3: Covalent Docking Protocol

Objective: To predict the binding pose and the geometry of the covalent bond formation with the target residue (Tyr/Ser/Lys).

Standard docking assumes non-covalent interactions. Covalent docking requires defining a "reaction" and a "link atom."

3.1 Target Selection & Preparation
  • Target: Select a protein with a nucleophile (Tyr/Ser/Lys) adjacent to a hydrophobic pocket (e.g., Transthyretin, Kinase distal pockets).

  • Preparation:

    • Protonation states at pH 7.4 (PropKa).

    • Crucial: If targeting Tyrosine, ensure the hydroxyl hydrogen is rotatable or treat it as a phenolate if the microenvironment lowers the pKa.

3.2 The "Two-Step" Docking Algorithm

Direct covalent docking can be artifact-prone. A validated workflow follows the "Dock-then-Link" or "Virtual Reaction" approach (e.g., CovDock [3], Gold).

Step-by-Step Methodology:

  • Non-Covalent Positioning: Dock the ligand without forming the bond. The sulfonyl sulfur must be within 3.5 Å of the nucleophilic oxygen/nitrogen.

  • Geometric Filtering:

    • Angle

      
       (ideal for backside attack).
      
    • Distance

      
       Å.[1]
      
  • Covalent Transformation:

    • Mutate the ligand: Remove

      
      .
      
    • Mutate the protein: Remove

      
       from 
      
      
      
      .
    • Create Bond:

      
       (sulfonate) or 
      
      
      
      (sulfonamide).
  • Minimization: Relax the adduct in the binding pocket to relieve steric clash caused by the new bond.

3.3 Visualization of the Workflow

The following diagram illustrates the logical flow from scaffold characterization to covalent validation.

G cluster_0 Module 1: Reactivity (QM) cluster_1 Module 2: Library Design cluster_2 Module 3: Covalent Docking cluster_3 Module 4: Validation QM_DFT DFT Calculation (Gaussian/ORCA) LUMO LUMO Mapping (S-F Antibonding) QM_DFT->LUMO ESP Electrostatic Potential (Charge Distribution) QM_DFT->ESP Scaffold Scaffold: 4-Cl-2-Me-quinoline-8-SO2F LUMO->Scaffold Validates Warhead Enumeration Library Enumeration (SNAr at 4-Cl position) Scaffold->Enumeration ConfGen Conformer Generation (Low Energy States) Enumeration->ConfGen NonCovDock Step 1: Non-Covalent Docking (Place Ligand) ConfGen->NonCovDock TargetPrep Target Prep (Define Nucleophile: Tyr/Ser/Lys) TargetPrep->NonCovDock GeoFilter Geometric Filter (d < 4.0Å, Angle ~180°) NonCovDock->GeoFilter CovBond Step 2: Bond Formation (Remove F, Create S-Nu) GeoFilter->CovBond Pass MD MD Simulation (100ns, Explicit Solvent) CovBond->MD Stability Adduct Stability Analysis (RMSD, H-Bond Lifetime) MD->Stability

Figure 1: Integrated workflow for the in silico design and validation of sulfonyl fluoride covalent inhibitors.

Module 4: Molecular Dynamics & Adduct Stability

Objective: To verify that the covalent modification does not distort the protein structure into an energetically unfavorable state.

Static docking scores (e.g., GlideScore) are often inaccurate for covalent binders because they cannot fully account for the energy of bond formation vs. the entropic penalty of tethering.

4.1 Simulation Setup
  • Software: GROMACS / AMBER / Desmond.

  • Force Field:

    • Protein: AMBER ff14SB or CHARMM36m.

    • Ligand: GAFF2 (General AMBER Force Field) or OPLS3e.

    • Warhead Parameters: You must generate custom parameters for the sulfonamide/sulfonate linkage if they are missing. Use antechamber (AMBER) with RESP charges derived from the DFT calculations in Module 1.

  • Duration: Minimum 100 ns.

4.2 Analysis Metrics
MetricDescriptionAcceptance Criteria
Ligand RMSD Root Mean Square Deviation of the ligand heavy atoms relative to the protein backbone.Stable plateau (< 2.5 Å) after equilibration.
Bond Geometry Monitor the S-O-C (Tyr) or S-N-C (Lys) bond lengths and angles.Deviation < 5% from equilibrium values.
Water Bridges Analysis of water molecules around the sulfonyl oxygens.Stable H-bonds often stabilize the sulfonyl group in the pocket.
Module 5: ADMET & Druggability

Objective: To ensure the probe is viable for biological assays.

Sulfonyl fluorides are unique; they are surprisingly stable in plasma compared to sulfonyl chlorides, but solubility can be an issue with the planar quinoline ring.

  • LogP Prediction: The 4-chloro-2-methylquinoline core is lipophilic. Calculate cLogP. If > 4.0, prioritize library enumeration (Module 2) with polar amines (e.g., piperazine, morpholine) at the 4-position to improve solubility.

  • Plasma Stability: While in silico models for SF stability are developing, use LUMO energy as a proxy. Higher LUMO energy correlates with higher stability (lower reactivity toward water).

References
  • Narayanam, M. K., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Jones, L. H. (2018). "Sulfonyl fluorides: more than click reagents?" Chemistry – A European Journal. Link

  • Zhu, K., et al. (2014). "Docking Covalent Inhibitors: A Parameter-Free Method for Predicting the Binding Modes of Covalent Inhibitors." Journal of Chemical Information and Modeling. Link

  • Enamine. (2024). "Sulfonyl Fluorides Building Blocks." Enamine Catalog. Link

Sources

Exploratory

Commercial Availability and Synthetic Utility of 4-Chloro-2-methylquinoline-8-sulfonyl Fluoride in SuFEx Click Chemistry

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized late-stage functionalization in drug discovery and materials science. Among the emerging class of SuFEx-active build...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized late-stage functionalization in drug discovery and materials science. Among the emerging class of SuFEx-active building blocks, 4-chloro-2-methylquinoline-8-sulfonyl fluoride (CAS: 2648966-39-4) stands out as a highly specialized, dual-handle scaffold. This technical guide provides an in-depth analysis of its commercial availability, mechanistic paradigm, and orthogonal reactivity, offering researchers validated protocols for integrating this privileged quinoline core into complex therapeutic pipelines.

Chemical Profile & Commercial Availability

Procurement of specialized sulfonyl fluorides is often the first bottleneck in library synthesis. 4-chloro-2-methylquinoline-8-sulfonyl fluoride is a commercially available, albeit niche, building block. It is primarily synthesized and distributed by specialized chemical vendors focusing on advanced heterocyclic libraries.

Table 1: Quantitative Chemical Data and Vendor Sourcing
AttributeSpecification
Chemical Name 4-chloro-2-methylquinoline-8-sulfonyl fluoride
CAS Number 2648966-39-4
Molecular Formula C₁₀H₇ClFNO₂S
Molecular Weight 259.69 g/mol
19F NMR Shift (Approx.) +60.2 ppm (characteristic for quinoline-8-SO₂F)
Primary Suppliers Enamine (Cat: EN300-39868127), Sigma-Aldrich (Cat: ENAH9926D08C)
Commercial Status Available via specialized building-block catalogs; regional restrictions may apply.

Data supported by vendor catalogs and recent synthetic literature (;).

Mechanistic Paradigm: The SuFEx Advantage

Historically, sulfonyl chlorides were the default electrophiles for sulfonamide and sulfonate synthesis. However, their kinetic instability and susceptibility to hydrolysis make them poor candidates for complex, multi-step synthesis.

The S–F bond in sulfonyl fluorides presents a unique mechanistic advantage: it is highly polarized yet possesses significant double-bond character, creating a high kinetic barrier to hydrolysis. This makes the sulfonyl fluoride group a "thermodynamic sink" that remains entirely inert under physiological conditions and standard aqueous workups. Reactivity is only unlocked in the presence of specific catalysts (e.g., DBU, BEMP) or strong nucleophiles (e.g., silyl ethers), which lower the activation energy for S–F cleavage ().

G A R-SO2F (Sulfonyl Fluoride) D Transition State [S-F Cleavage] A->D B Nu-H / Nu-SiR3 (Amine/Phenol) B->D C Catalyst (DBU / BEMP) C->D Activation E R-SO2-Nu (Product) D->E -HF / -FSiR3

SuFEx activation pathway demonstrating catalytic cleavage of the S-F bond.

Orthogonal Reactivity: A Dual-Handle Scaffold

The true value of 4-chloro-2-methylquinoline-8-sulfonyl fluoride lies in its orthogonal reactivity . The molecule features two distinct electrophilic sites that can be addressed independently:

  • The C8-Sulfonyl Fluoride: Activated by DBU/BEMP for SuFEx click chemistry to form sulfonamides or sulfonates.

  • The C4-Chloro Group: The electron-withdrawing nature of the quinoline nitrogen activates the 4-position, making it an ideal handle for Palladium-catalyzed Suzuki-Miyaura cross-coupling or Nucleophilic Aromatic Substitution (SNAr).

Because the S–F bond is kinetically stable, it survives the basic, high-temperature conditions of Pd-catalyzed cross-coupling. Conversely, the C–Cl bond is entirely inert to the mild, room-temperature conditions of SuFEx catalysis. This allows researchers to functionalize the scaffold in whichever order best suits their synthetic strategy.

G Core 4-Chloro-2-methylquinoline -8-sulfonyl fluoride Path1 SuFEx Click Chemistry (Base, Nu-H) Core->Path1 Step 1 (C8 Focus) Path2 Pd-Catalyzed Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Path2 Step 1 (C4 Focus) Prod1 C8-Sulfonamide/Sulfonate (4-Cl intact) Path1->Prod1 Final Fully Functionalized Therapeutic Scaffold Path1->Final Prod2 C4-Aryl/Alkyl Quinoline (SO2F intact) Path2->Prod2 Path2->Final Prod1->Path2 Step 2 (C4 Focus) Prod2->Path1 Step 2 (C8 Focus)

Orthogonal functionalization exploiting C8-SuFEx and C4-cross-coupling handles.

Experimental Protocols: Self-Validating Systems

Protocol A: De Novo Synthesis of the Sulfonyl Fluoride Precursor

If commercial supply is interrupted, the sulfonyl fluoride can be synthesized from the corresponding thiol via a one-pot oxidative chlorination/fluorination sequence ().

  • Preparation: Dissolve 4-chloro-2-methylquinoline-8-thiol (1.0 equiv) in anhydrous acetonitrile (MeCN). Causality: MeCN is a polar aprotic solvent that stabilizes highly polar intermediates during oxidation without reacting with electrophilic sulfur species.

  • Oxidative Chlorination: Cool the mixture to 0 °C. Add SOCl₂ (3.0 equiv), followed by the dropwise addition of 30% aqueous H₂O₂ (5.0 equiv). Causality: The combination of SOCl₂ and H₂O₂ generates a highly reactive peroxide intermediate in situ, driving the rapid oxidation of the thiol to the sulfonyl chloride. Strict temperature control prevents over-oxidation.

  • Fluoride Exchange: After 1 hour, add an excess of saturated aqueous KHF₂ and stir at room temperature for 3 hours. Causality: KHF₂ acts as a bifluoride (HF₂⁻) source. The thermodynamic stability of the resulting S–F bond drives the equilibrium entirely toward the sulfonyl fluoride product.

  • Validation & Workup: Extract with EtOAc and wash with brine. Validate the success of the exchange via ¹⁹F NMR; the disappearance of starting material and the emergence of a sharp singlet near +60.2 ppm confirms the formation of the quinoline-8-sulfonyl fluoride.

Protocol B: SuFEx Coupling with Phenolic Nucleophiles

This protocol details the coupling of the C8-sulfonyl fluoride with a phenol to generate a biologically active sulfonate ester.

  • Reagent Assembly: In a dry vial, combine 4-chloro-2-methylquinoline-8-sulfonyl fluoride (1.0 equiv) and the desired phenol derivative (1.1 equiv) in MeCN (0.5 M).

  • Catalytic Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv). Causality: DBU serves a dual purpose. It deprotonates the phenol to generate a highly nucleophilic phenoxide, while simultaneously interacting with the sulfonyl fluoride to lower the transition state energy for S–F cleavage.

  • Reaction Monitoring: Stir at room temperature for 12–24 hours. Validation: Because the S–F bond is hydrolytically stable, reaction progress can be directly monitored via LC-MS without fear of the starting material degrading in the aqueous mobile phase.

  • Purification: Dilute the mixture with dichloromethane (DCM) and wash with 1M HCl. Causality: The acidic wash selectively protonates the DBU catalyst, rendering it water-soluble. The catalyst is partitioned into the aqueous layer, leaving the highly pure sulfonate ester in the organic phase.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. URL:[Link]

  • Chen, X., et al. (2025). "A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Namiki Shoji Co., Ltd. (2022). "Building Blocks Catalogue". URL:[Link]

Protocols & Analytical Methods

Method

"protocol for labeling proteins with 4-chloro-2-methylquinoline-8-sulfonyl fluoride"

Application Note: Covalent Protein Labeling with 4-Chloro-2-Methylquinoline-8-Sulfonyl Fluoride (CMQSF) Introduction & Principle This guide details the protocol for utilizing 4-chloro-2-methylquinoline-8-sulfonyl fluorid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Covalent Protein Labeling with 4-Chloro-2-Methylquinoline-8-Sulfonyl Fluoride (CMQSF)

Introduction & Principle

This guide details the protocol for utilizing 4-chloro-2-methylquinoline-8-sulfonyl fluoride (CMQSF) as a covalent probe for protein labeling. Unlike traditional sulfonyl chlorides, which are highly unstable in aqueous media, sulfonyl fluorides (SFs) possess a unique "privileged" reactivity profile known as SuFEx (Sulfur-Fluoride Exchange) .

CMQSF serves two distinct functions in chemical proteomics:

  • Context-Dependent Reactivity: It acts as an electrophilic "warhead" that covalently modifies nucleophilic amino acid residues—primarily Tyrosine (Tyr) , Lysine (Lys) , Serine (Ser) , and Histidine (His) —often driven by the local protein microenvironment rather than simple pKa rules.

  • Fluorogenic Tagging: The quinoline core provides a fluorescent scaffold. Upon reaction with a protein nucleophile, the sulfonyl fluoride is converted into a stable sulfonamide or sulfonate ester, permanently tagging the protein for downstream analysis via SDS-PAGE (in-gel fluorescence) or Mass Spectrometry (LC-MS/MS).

Key Advantages:

  • Aqueous Stability: CMQSF resists rapid hydrolysis in neutral buffers, allowing for longer incubation times compared to sulfonyl chlorides.

  • Biocompatibility: Suitable for labeling in complex lysates or live-cell mimics.

  • Selectivity: Preferentially labels "functional" tyrosines or lysines located in catalytic pockets or protein-protein interaction interfaces.

Mechanism of Action

The labeling mechanism relies on the nucleophilic attack of a protein residue (Nu:) onto the sulfur center of the sulfonyl fluoride, displacing the fluoride ion. This reaction is often accelerated by hydrogen bonding or proton transfer within a protein's active site or binding pocket.

SuFEx_Mechanism Probe CMQSF Probe (R-SO2-F) Transition Transition State (Pentacoordinate Sulfur) Probe->Transition + Protein Protein Protein Nucleophile (Tyr-OH / Lys-NH2) Protein->Transition Product Labeled Protein (Sulfonamide/Sulfonate) Transition->Product SuFEx Ligation Fluoride Fluoride Ion (Leaving Group) Transition->Fluoride

Figure 1: Mechanism of Sulfur-Fluoride Exchange (SuFEx) between CMQSF and protein nucleophiles.

Experimental Protocol

Reagents and Equipment
  • CMQSF Probe: 4-chloro-2-methylquinoline-8-sulfonyl fluoride (CAS: 2648966-39-4).[1][2][3]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Lysis/Reaction Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.5–8.0). Avoid Tris or buffers with primary amines if high concentrations are used, though SFs are generally selective for protein amines over buffer amines at low concentrations.

  • Quenching Reagent: 4X SDS-PAGE Loading Buffer (containing

    
    -mercaptoethanol or DTT) or 5% TFA (for MS analysis).
    
  • Desalting Columns: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent.

Preparation of Stock Solutions
  • Weighing: Accurately weigh 2.6 mg of CMQSF (MW: ~259.69 g/mol ).

  • Solubilization: Dissolve in 100

    
    L of anhydrous DMSO to create a 100 mM  master stock solution.
    
  • Storage: Aliquot into small volumes (e.g., 10

    
    L) and store at -80°C. Avoid repeated freeze-thaw cycles.
    
    • Note: The sulfonyl fluoride is stable in DMSO, but moisture ingress will degrade it over time.

Protein Labeling Workflow

Step 1: Sample Preparation

  • Dilute protein sample (purified or lysate) to a concentration of 1–2 mg/mL in Reaction Buffer.

  • Critical: Ensure pH is maintained between 7.4 and 8.0. Higher pH (>8.5) promotes non-specific labeling of surface lysines; pH < 6.0 reduces reactivity.

Step 2: Probe Addition

  • Add CMQSF stock to the protein sample to achieve a final probe concentration of 10–100

    
    M .
    
  • Recommended Ratio: Maintain a 20:1 to 50:1 molar excess of probe-to-protein for purified samples. For lysates, use 50

    
    M probe.
    
  • Solvent Control: Ensure final DMSO concentration is

    
     2% (v/v) to prevent protein denaturation.
    

Step 3: Incubation

  • Incubate at 37°C for 60 minutes or Room Temperature (25°C) for 2–4 hours .

  • Optimization: Time-course experiments (15, 30, 60, 120 min) are recommended for new targets to determine kinetics.

Step 4: Quenching & Cleanup

  • For Gel Analysis: Add 4X SDS-PAGE loading buffer directly to the reaction mixture and boil at 95°C for 5 minutes.

  • For Mass Spectrometry: Precipitate proteins (Acetone/Methanol) or use a desalting spin column to remove unreacted probe.

Data Analysis & Visualization

In-Gel Fluorescence Detection

The quinoline scaffold is fluorogenic.

  • Separation: Resolve proteins via SDS-PAGE. Do not stain with Coomassie immediately.

  • Imaging: Scan the gel using a fluorescence imager.

    • Excitation: UV/Blue (approx. 300–360 nm).

    • Emission: Blue/Green (approx. 450–520 nm).

    • Note: Quinoline sulfonamides typically exhibit large Stokes shifts.

Mass Spectrometry (LC-MS/MS)

To identify the specific residue labeled:

  • Digestion: Trypsinize the labeled protein.

  • Search Parameters: Add a variable modification for the probe mass.

    • Mass Shift: +239.69 Da (Probe MW - Fluoride + H loss? No, SuFEx is displacement of F).

    • Calculation: Formula of probe is

      
      .[3]
      
    • Reaction:

      
      .
      
    • Added Mass:

      
       (MW of probe minus 19.00 Da for F plus bond).
      
    • Exact Mass Shift: Calculate based on

      
      .
      
      • MW(CMQSF)

        
         259.69.[3]
        
      • Mass Shift

        
        +240.69 Da  (approx). Verify exact mass using ChemDraw/high-res MS.
        

Table 1: Troubleshooting Guide

ObservationPossible CauseCorrective Action
No Labeling Observed pH too lowIncrease buffer pH to 8.0 to activate nucleophiles.
Probe hydrolysisUse fresh DMSO stock; verify probe integrity by LC-MS.
High Background Non-specific Lys labelingReduce probe concentration (<10

M) or incubation time.
Precipitation DMSO concentration too highKeep DMSO < 2%; dilute probe in buffer before adding (if rapid mix).

Workflow Diagram

Protocol_Workflow Start Start: Protein Sample (1-2 mg/mL in PBS) AddProbe Add CMQSF Probe (Final: 50 µM, <2% DMSO) Start->AddProbe Incubate Incubation 37°C, 1 Hour AddProbe->Incubate Branch Analysis Type? Incubate->Branch Gel Add SDS Buffer & Boil (SDS-PAGE) Branch->Gel Fluorescence MS Desalt / Precipitate (Trypsin Digest -> LC-MS) Branch->MS Proteomics Image Fluorescence Imaging (Ex ~350nm / Em ~480nm) Gel->Image

Figure 2: Step-by-step workflow for protein labeling and analysis.

References

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

  • Hamil, A. S., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Cell Chemical Biology. Link

  • Sigma-Aldrich. (n.d.). 4-chloro-2-methylquinoline-8-sulfonyl fluoride Product Page. Link

Sources

Application

"4-chloro-2-methylquinoline-8-sulfonyl fluoride in activity-based protein profiling (ABPP)"

This guide details the application of 4-chloro-2-methylquinoline-8-sulfonyl fluoride as a covalent "scout fragment" in Activity-Based Protein Profiling (ABPP).[1] Application Note: SuFEx-Enabled Covalent Fragment Screeni...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 4-chloro-2-methylquinoline-8-sulfonyl fluoride as a covalent "scout fragment" in Activity-Based Protein Profiling (ABPP).[1]

Application Note: SuFEx-Enabled Covalent Fragment Screening

Compound: 4-chloro-2-methylquinoline-8-sulfonyl fluoride Class: Sulfonyl Fluoride (SuFEx) Covalent Fragment / Scout Probe Primary Targets: Context-dependent Tyrosine (Tyr), Lysine (Lys), Histidine (His), and Serine (Ser) residues.[1]

Executive Summary & Mechanism of Action

This compound is not a traditional "broad-spectrum" probe but rather a covalent scout fragment .[1] It combines a privileged pharmacological scaffold (quinoline) with a sulfur-fluoride exchange (SuFEx) warhead.[1]

  • The Warhead (SuFEx): The sulfonyl fluoride (-SO₂F) moiety is relatively inert in aqueous buffer but becomes highly reactive when positioned near a nucleophilic residue in a protein pocket (proximity-induced reactivity).[1] It selectively modifies residues based on local pH and proton-shuttling capability, most notably Tyrosine and Lysine .[1]

  • The Scaffold (Quinoline): The 4-chloro-2-methylquinoline core mimics the adenine ring of ATP and other heterocyclic ligands, directing the probe toward nucleotide-binding pockets (kinases, dehydrogenases) and DNA-binding domains.[1]

  • Dual-Reactivity Risk: Users must be aware that the 4-chloro position is also susceptible to nucleophilic aromatic substitution (SₙAr) by highly reactive thiols (Cysteine), potentially creating a secondary modification site.[1]

Reaction Mechanism

The probe undergoes a SuFEx reaction where the fluoride ion is the leaving group.[1]



(Where Nu = Tyr-OH, Lys-NH₂, His-NH, or Ser-OH)[1]

Experimental Workflows

Two primary protocols are defined: Competitive ABPP (to assess ligandability of a specific site) and Direct Mass Spectrometry Mapping (to identify novel targets).[1]

Protocol A: Competitive ABPP (Gel-Based)

Use this when you have a broad-spectrum reporter probe (e.g., Fluorophosphonate-Rhodamine or ATP-Biotin) and want to see if this fragment binds to those targets.[1]

Materials:

  • Proteome: Cell lysate (1-2 mg/mL) in PBS.[1]

  • Fragment: 4-chloro-2-methylquinoline-8-sulfonyl fluoride (Stock: 50 mM in DMSO).[1]

  • Reporter Probe: FP-Rhodamine (Serine hydrolases) or Desthiobiotin-ATP (Kinases).[1]

  • Buffer: PBS, pH 7.4 (Avoid Tris/Glycine buffers during incubation if possible, though SuFEx is generally tolerant).

Step-by-Step Procedure:

  • Preparation: Aliquot 50 µL of proteome into two sets of tubes: "Vehicle" and "Treated".

  • Fragment Incubation:

    • Add fragment (final conc. 10–100 µM) to "Treated" tubes.

    • Add DMSO (equivalent volume) to "Vehicle" tubes.

    • Incubate for 60 minutes at 25°C (SuFEx kinetics are slower than acrylamides; longer incubation ensures equilibrium).

  • Reporter Probe Labeling:

    • Add Reporter Probe (final conc. 1–2 µM) to both sets of tubes.

    • Incubate for 30 minutes at 25°C in the dark.

  • Quenching: Add 4x SDS-PAGE loading buffer (containing β-mercaptoethanol) and boil for 5 mins at 95°C.

  • Readout: Resolve on SDS-PAGE. Scan for fluorescence (if Rhodamine) or transfer to blot and stain with Streptavidin-HRP (if Biotin).[1]

    • Result: Loss of signal in the "Treated" lane indicates the fragment successfully occupied the active site, blocking the reporter.

Protocol B: Direct Target Identification (LC-MS/MS)

Use this to map exactly which residue is modified by the fragment.[1]

Step-by-Step Procedure:

  • Incubation: Incubate proteome (1 mg) with the fragment (100 µM) for 2 hours at 25°C or 37°C.

  • Precipitation: Precipitate proteins using Methanol/Chloroform (4:1:3 ratio) to remove excess unreacted fragment.

  • Resuspension & Digestion:

    • Resuspend pellet in 8M Urea/50mM HEPES.

    • Reduce (DTT, 5mM) and Alkylate (Iodoacetamide, 10mM).

    • Dilute Urea to <2M.[1] Add Trypsin (1:50 ratio) and digest overnight.

  • Peptide Fractionation: Desalt peptides (C18 Sep-Pak). Optional: Fractionate (High pH RP-HPLC) to reduce complexity.

  • LC-MS/MS Analysis: Analyze on a high-resolution mass spectrometer (e.g., Orbitrap).[1]

Data Analysis & Interpretation

Mass Shift Calculation

To identify the modified residues, set the database search engine (Proteome Discoverer, MaxQuant) with the following Variable Modification :

ParameterValueNotes
Modification Name Quinoline-SulfonylCustom modification
Composition Added C₁₀H₇ClNO₂SFragment minus Fluoride
Monoisotopic Mass Shift +239.9886 Da Verify exact mass based on isotope of Cl (³⁵Cl)
Target Residues Y, K, H, STyrosine, Lysine, Histidine, Serine
Losses -F (18.998)The fluoride leaves during reaction

Note: If the 4-chloro group is displaced by a Cysteine (SₙAr reaction), the mass shift will be different. Monitor for +204.011 Da (loss of HCl) on Cysteines as a secondary check.

Visualizing the Workflow

ABPP_Workflow cluster_Exp Experimental Branching Proteome Native Proteome (Lysate/Live Cell) Fragment Fragment Incubation (4-Cl-2-Me-Quinoline-8-SO2F) Proteome->Fragment + 100 µM Reaction SuFEx Reaction (Tyr/Lys Modification) Fragment->Reaction 60-120 min Comp Competition Assay (+ Broad Probe) Reaction->Comp Direct Direct Mapping (Digestion + MS) Reaction->Direct Readout1 Gel/Blot Analysis (Loss of Signal) Comp->Readout1 Readout2 LC-MS/MS (+239.99 Da Shift) Direct->Readout2

Caption: Workflow for profiling 4-chloro-2-methylquinoline-8-sulfonyl fluoride. Left path: Competition ABPP.[2] Right path: Direct MS mapping.

Critical Troubleshooting & Optimization

  • pH Sensitivity: SuFEx reaction rates are pH-dependent.[1]

    • Tyrosine modification is favored at pH > 7.5.[1]

    • Lysine modification is favored at pH > 8.0.

    • Recommendation: Perform incubations at pH 7.8 (HEPES buffer) to capture a broad range of nucleophiles without causing non-specific hydrolysis.[1]

  • Probe Stability: Sulfonyl fluorides are stable in water but can hydrolyze over long periods at high pH.[1] Prepare stocks in anhydrous DMSO and avoid freeze-thaw cycles.

  • False Positives: The "4-chloro" group is an electrophile itself.[1] If you observe modification of Cysteines with a mass shift corresponding to the loss of HCl rather than HF, the fragment is reacting via SₙAr at the quinoline ring, not SuFEx at the sulfonyl.

References

  • Jones, L. H. (2022).[1] Advances in sulfonyl exchange chemical biology: expanding druggable target space.[1][3] Chemical Science.[3] Link

  • Hester, K., et al. (2023).[1] Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes.[1] Nature Chemistry. Link

  • Narayanan, A., & Jones, L. H. (2015).[1] Sulfonyl fluorides as privileged warheads in chemical biology.[1] Chemical Science.[1][3] Link

  • Cravatt, B. F., et al. (2008).[1] Activity-based protein profiling: from enzyme chemistry to proteomic chemistry.[1] Annual Review of Biochemistry. Link

Sources

Method

Application Note: Designing Non-Cysteine Covalent Kinase Inhibitors Using 4-Chloro-2-Methylquinoline-8-Sulfonyl Fluoride via SuFEx Chemistry

Executive Summary The evolution of covalent kinase inhibitors (CKIs) has historically been dominated by acrylamide-based warheads targeting non-conserved cysteine residues[1]. However, the scarcity of targetable cysteine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of covalent kinase inhibitors (CKIs) has historically been dominated by acrylamide-based warheads targeting non-conserved cysteine residues[1]. However, the scarcity of targetable cysteines across the kinome has driven the field toward electrophiles capable of modifying more abundant nucleophilic residues, such as lysine, tyrosine, and histidine[2]. Utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, researchers can design highly selective CKIs that remain inert in aqueous media but react rapidly when driven by the precise spatial proximity afforded by a high-affinity binding scaffold[3].

This application note provides a comprehensive guide to utilizing 4-chloro-2-methylquinoline-8-sulfonyl fluoride as a privileged, bifunctional building block for the rational design of next-generation covalent kinase inhibitors.

Mechanistic Rationale: The Tripartite Scaffold

The compound 4-chloro-2-methylquinoline-8-sulfonyl fluoride (CAS 2648966-39-4) is a commercially available, versatile scaffold perfectly suited for fragment-based and structure-based drug design. Its utility stems from three distinct structural features:

  • The Quinoline Core (Hinge Binder): The nitrogen atom of the quinoline ring acts as a potent hydrogen bond acceptor, anchoring the molecule to the backbone amides (e.g., Met or Cys) of the kinase hinge region.

  • The C8-Sulfonyl Fluoride (SuFEx Warhead): Positioned at the 8-position, the sulfonyl fluoride vector is directed toward the ATP-binding pocket's interior or the solvent-exposed boundary. Unlike highly reactive electrophiles, the S(VI)-F bond is virtually inert in aqueous media[4]. It requires the specific microenvironment of the protein pocket—often a proximal basic residue or hydrogen-bond network—to activate the exchange reaction, resulting in a stable covalent bond with Lys, Tyr, Ser, or His[5].

  • The C4-Chloro (Synthetic Handle): The electron-deficient nature of the 4-position on the quinoline ring makes the chloride an ideal leaving group for Nucleophilic Aromatic Substitution (SNAr). This allows for rapid, late-stage diversification to optimize non-covalent interactions without degrading the SuFEx warhead[6].

G A Quinoline Core (Hinge Binder) B C4-Chloro (Synthetic Handle) A->B Derivatization C C8-Sulfonyl Fluoride (SuFEx Warhead) A->C Proximity D Solvent Pocket Interactions B->D SNAr / Cross-Coupling E Covalent Bond (Lys, Tyr, His) C->E SuFEx Reaction

Rational design logic of 4-chloro-2-methylquinoline-8-sulfonyl fluoride in kinase inhibitors.

Quantitative Data & Reactivity Profiles

To effectively utilize this building block, it is critical to understand both its physicochemical boundaries and the hierarchy of nucleophilic residues it can target via SuFEx chemistry.

Table 1: Physicochemical Properties of the Building Block[4]
PropertyValueStructural Significance
CAS Number 2648966-39-4Commercially verified identifier.
Molecular Formula C10H7ClFNO2SLow molecular weight (259.69 g/mol ) ideal for fragment growth.
Electrophile Type Sulfur(VI) FluorideHigh resistance to hydrolysis and reduction[7].
Synthetic Handle C4-Aryl ChlorideEnables SNAr and Buchwald-Hartwig cross-coupling.
Table 2: SuFEx Targetable Nucleophilic Residues in Kinases[6],[9]
Amino AcidNucleophileReactivity ProfileKinase Context
Lysine (Lys) Primary AmineHigh (Proximity-driven)Catalytic lysine in the ATP pocket.
Tyrosine (Tyr) PhenolHigh (Base-catalyzed)DFG-motif or activation loop.
Histidine (His) ImidazoleModerateNon-catalytic allosteric sites[3].
Serine (Ser) HydroxylLow-ModerateGatekeeper or solvent front[8].

Experimental Workflows & Protocols

The development of a SuFEx-based CKI requires a self-validating workflow that confirms both synthetic integrity and mechanistic causality.

Workflow S1 1. In Silico Docking (Trajectory Analysis) S2 2. SNAr Derivatization (C4 Position) S1->S2 S3 3. Time-Dependent Assay (IC50 Shift) S2->S3 S4 4. Intact Protein MS (Adduct Validation) S3->S4

Experimental workflow for validating SuFEx-based covalent kinase inhibitors.

Protocol 1: C4-SNAr Derivatization (Synthetic Elaboration)

Causality: The S(VI)-F bond is highly resistant to nucleophilic attack by amines under standard SNAr conditions (mild base, moderate heat) due to the high energy barrier of heterolytic S-F cleavage in the absence of a protein microenvironment[4]. This orthogonal reactivity allows us to modify the C4-chloro position to build out the solvent-exposed moiety while leaving the C8 warhead perfectly intact.

  • Preparation: Dissolve 1.0 eq of 4-chloro-2-methylquinoline-8-sulfonyl fluoride in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add 1.2 eq of the desired nucleophile (e.g., a substituted piperazine or aniline) followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Stir the mixture at 80°C for 4–6 hours under an inert nitrogen atmosphere.

  • Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS. The product mass must reflect the addition of the nucleophile and the loss of the chloride (

    
     Da), without  the loss of 19 Da (Fluorine). If the 
    
    
    
    Da mass is observed, the sulfonyl fluoride has been prematurely hydrolyzed or reacted, indicating the temperature was too high or the base too strong.
  • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Intact Protein Mass Spectrometry (Covalent Adduct Validation)

Causality: To prove the inhibitor is truly covalent and not merely a tight non-covalent binder, intact protein LC-TOF-MS is required. HEPES buffer is explicitly chosen because it lacks primary amines (unlike Tris), eliminating any theoretical risk of buffer-induced SuFEx quenching over extended incubations[7].

  • Protein Preparation: Dilute the purified recombinant kinase domain to 2 µM in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Note: Do not use DTT, as high concentrations of thiols can occasionally interfere with electrophiles over long periods.

  • Incubation: Add the synthesized SuFEx inhibitor to a final concentration of 20 µM (10x excess) and incubate at 25°C for 2 hours.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove excess unbound inhibitor and buffer salts.

  • MS Analysis: Inject the desalted protein onto an LC-TOF-MS system equipped with a C4 intact protein column.

  • Validation Checkpoint: Deconvolute the raw mass spectra. A successful covalent modifier will show a mass shift equal to the exact mass of the inhibitor minus 19.00 Da (loss of the fluoride ion), validating a 1:1 stoichiometric covalent adduct[3].

Protocol 3: Time-Dependent Kinase Inhibition Assay

Causality: Covalent inhibitors bind via a two-step mechanism: initial reversible binding (


) followed by irreversible bond formation (

). Therefore, their potency is inherently time-dependent. Pre-incubating the enzyme with the inhibitor allows the

step to proceed, resulting in a lower apparent IC50 over time[9].
  • Dilution Series: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO.

  • Enzyme Pre-incubation: Mix the inhibitor dilutions with the target kinase in assay buffer (final DMSO concentration

    
     1%). Prepare three separate identical plates for different pre-incubation times: 0 min, 30 min, and 60 min at room temperature.
    
  • Reaction Initiation: Add the ATP/peptide substrate mixture to initiate the kinase reaction. Ensure ATP concentration is at its apparent

    
     for the specific kinase.
    
  • Detection: After a standard reaction time (e.g., 60 mins), add the detection reagent (e.g., ADP-Glo) and read luminescence.

  • Validation Checkpoint: Plot the IC50 curves for each pre-incubation time. A true SuFEx covalent inhibitor must show a distinct leftward shift (increasing potency/decreasing IC50) from 0 to 60 minutes. If the IC50 remains static across all time points, the compound is acting solely as a reversible inhibitor.

References

  • Structure-based design and analysis of SuFEx chemical probes. Source: nih.gov. 5

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Source: nih.gov. 7

  • Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry. Source: bldpharm.com. 4

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Source: pnas.org. 8

  • 4-chloro-2-methylquinoline-8-sulfonyl fluoride | 2648966-39-4. Source: sigmaaldrich.com.

  • Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine. Source: rsc.org. 3

  • Building Blocks Catalogue December 2022. Source: namiki-s.co.jp. 6

  • Sulfonyl fluorides as privileged warheads in chemical biology. Source: rsc.org. 10

  • Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. Source: researchgate.net.2

  • Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Source: pnas.org. 9

  • Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. Source: mdpi.com. 1

Sources

Application

"4-chloro-2-methylquinoline-8-sulfonyl fluoride for identifying novel therapeutic targets"

Application Note: Target Identification & Validation using SuFEx-Enabled Covalent Fragments Executive Summary The identification of novel therapeutic targets—particularly within the "undruggable" proteome—requires probes...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Target Identification & Validation using SuFEx-Enabled Covalent Fragments

Executive Summary

The identification of novel therapeutic targets—particularly within the "undruggable" proteome—requires probes capable of mapping cryptic, non-cysteine binding pockets. This guide details the application of 4-chloro-2-methylquinoline-8-sulfonyl fluoride (CMQ-SF) , a representative Sulfur-Fluoride Exchange (SuFEx) probe. Unlike traditional acrylamide-based probes that target rare cysteines, CMQ-SF utilizes the unique reactivity of the sulfonyl fluoride warhead to covalently label Tyrosine, Lysine, Histidine, and Serine residues in a context-dependent manner.

This protocol outlines the workflow for using CMQ-SF to identify ligandable sites on proteins, validate target engagement, and map allosteric pockets using Mass Spectrometry-based proteomics.

Compound Profile & Mechanism

Molecule: 4-chloro-2-methylquinoline-8-sulfonyl fluoride (CMQ-SF) Class: SuFEx-enabled Covalent Fragment Warhead: Aryl Sulfonyl Fluoride (-SO₂F) Scaffold: 4-chloro-2-methylquinoline (Privileged heterocycle often associated with kinase and DNA binding affinity).[1]

Mechanism of Action: Proximity-Driven SuFEx

The sulfonyl fluoride group is relatively inert in aqueous solution (unlike sulfonyl chlorides), making it stable in physiological buffers. However, when the quinoline scaffold binds to a protein pocket, the local environment (protein micro-environment) activates the -SO₂F group, facilitating a specific reaction with a proximal nucleophile.

  • Reaction Type: Nucleophilic Substitution at Sulfur (VI).[1][2]

  • Leaving Group: Fluoride ion (F⁻).[1]

  • Residue Specificity: Tyr (phenolic OH), Lys (ε-NH₂), His (imidazole), Ser (OH).

  • Adduct Stability: The resulting sulfonate ester or sulfonamide bond is highly stable, allowing for rigorous washing and tryptic digestion.

SuFEx_Mechanism cluster_chem Chemical Transformation Probe CMQ-SF Probe (Quiescent Warhead) Binding Reversible Binding (Protein Pocket) Probe->Binding Kd (Affinity) Transition Transition State (Proximity Effect) Binding->Transition Local pH/pKa modulation Covalent Covalent Adduct (Stable Sulfonyl Link) Transition->Covalent -HF (Fluoride Release) Chem R-SO2-F + Protein-NuH  ->  R-SO2-Nu-Protein + HF

Figure 1: The "Plant-and-Cast" mechanism where scaffold binding ("planting") drives the reaction ("casting") of the sulfonyl fluoride toward a specific residue.[2][3][4][5]

Experimental Workflow: Chemoproteomic Profiling

This workflow describes a "Global Mapping" experiment to identify which proteins and specific residues are modified by CMQ-SF in a complex proteome (e.g., cell lysate).

Materials Required
  • Probe: CMQ-SF (100 mM stock in DMSO).

  • Biological Sample: HEK293 or Jurkat cell lysate (1–2 mg/mL protein concentration).[1]

  • Digestion: Trypsin/Lys-C mix (Mass Spec Grade).

  • Quenching: 5% Formic Acid or Ammonium Bicarbonate.[1]

  • Instrumentation: Orbitrap Mass Spectrometer (e.g., Exploris 480 or Eclipse).[1]

Protocol Steps

Step 1: Lysate Preparation

  • Lyse cells in PBS containing protease inhibitors (omit DTT/DTE as reducing agents can interfere or reduce the probe if not careful, though SF is generally redox stable).[1]

  • Clarify lysate by centrifugation (15,000 x g, 15 min, 4°C).

  • Adjust protein concentration to 1.5 mg/mL .

Step 2: Probe Incubation

  • Test Group: Add CMQ-SF to lysate (Final conc: 50 µM).

  • Control Group: Add DMSO vehicle (Final conc: 0.5%).

  • Competition Group (Optional): Pre-incubate with excess ATP or known inhibitor (100 µM) for 30 min, then add CMQ-SF.

  • Incubate reactions for 2 hours at 37°C (or overnight at RT for slower kinetics).

Step 3: Protein Digestion (FASP or S-Trap Method)

  • Denature proteins with Urea (8M) or SDS (5%).[1]

  • Reduce (DTT, 5 mM, 30 min) and Alkylate (IAA, 15 mM, 30 min, dark). Note: Alkylation blocks free Cysteines, ensuring our probe analysis focuses on Tyr/Lys/His.

  • Digest with Trypsin (1:50 enzyme:protein ratio) overnight at 37°C.

  • Desalt peptides using C18 spin columns.[1]

Step 4: LC-MS/MS Acquisition [1]

  • Inject peptides onto a C18 reverse-phase column.[1]

  • Run a 90-minute gradient (2% to 35% Acetonitrile).

  • Critical Setting: Enable "Dynamic Exclusion" to ensure sampling of low-abundance peptides.

Data Analysis & Target Identification

The success of this protocol relies on correctly defining the variable modification in your search engine (MaxQuant, Proteome Discoverer, or MSFragger).

Calculating the Mass Shift

The reaction is a substitution where Fluoride (F, mass ~19 Da) is lost, and the rest of the molecule attaches.

  • Formula of CMQ-SF: C₁₀H₇ClFNO₂S

  • Leaving Group: F (Fluorine)

  • Added Moiety: C₁₀H₇ClNO₂S[1]

  • Calculation:

    • Monoisotopic Mass of Probe (approx): 259.68 Da

    • Mass of Fluorine: 18.998 Da

    • Delta Mass (Modification): +240.682 Da (Verify exact mass based on isotope abundance).

Search Parameters Table
ParameterSettingRationale
Variable Modification +240.682 Da (Custom)Represents the CMQ-S- adduct.[1]
Target Residues Tyr (Y), Lys (K), His (H), Ser (S) SuFEx targets these nucleophiles.[6][7]
Fixed Modification Carbamidomethyl (C)From IAA alkylation step.[1]
Missed Cleavages Allow up to 3Modification of Lysine blocks Trypsin cleavage at that site.[1]
FDR < 1%Strict filtering for high confidence.[1]
Interpreting Results
  • Filter for Modified Peptides: Select peptides carrying the +240 Da modification.[1]

  • Site Localization: Use the PTM localization score (e.g., Ascore or PhosphoRS) to pinpoint the exact amino acid residue modified.[1]

  • Spectral Counting/Intensity: Compare the intensity of the modified peptide in the Probe sample vs. the Competition sample.

    • Target Hit: High intensity in Probe sample.[1]

    • Specific Binder: Intensity drops significantly in the presence of a competitor (e.g., ATP or parent ligand).

Strategic Application: The "Ligandability" Map

Using CMQ-SF allows you to categorize binding sites into three tiers, aiding in the validation of novel therapeutic targets.

Workflow_Logic Input LC-MS/MS Raw Data Search Search for +240.68 Da Shift (Tyr/Lys/His/Ser) Input->Search Hit_Class Hit Classification Search->Hit_Class Tier1 Tier 1: Functional Site (Competed by Substrate) Hit_Class->Tier1 Ligand Competable Tier2 Tier 2: Cryptic Pocket (New Allosteric Site) Hit_Class->Tier2 Unique Sequence/Structural Cavity Tier3 Tier 3: Surface Non-Specific (High Solvent Exposure) Hit_Class->Tier3 Common Surface Residues

Figure 2: Triage logic for prioritizing hits identified by the CMQ-SF probe.

  • Tier 1 (Functional): If CMQ-SF modifies a residue known to be in an active site (e.g., the catalytic Lysine of a Kinase), it confirms the probe can access the active site.

  • Tier 2 (Cryptic/Allosteric): If CMQ-SF modifies a buried residue (e.g., a Tyrosine at a dimer interface) that is not the active site, you have identified a potential allosteric control point . This is the "Gold Mine" for novel target discovery.

Troubleshooting & Optimization

  • Issue: Low Labeling Efficiency.

    • Cause: The pH is too low.[1] SuFEx on Tyrosine is more efficient at higher pH.[1]

    • Solution: Adjust lysate buffer to pH 8.0 or 8.5 to increase the nucleophilicity of Tyrosine phenols.[1]

  • Issue: Too Many Hits (Promiscuity).

    • Cause: Probe concentration is too high or incubation time is too long.[1]

    • Solution: Perform a concentration-dependence curve (10, 25, 50, 100 µM). A specific binder will saturate; a non-specific binder will increase linearly.[1]

  • Issue: Precipitation.

    • Cause: The quinoline scaffold is hydrophobic.[1]

    • Solution: Ensure DMSO concentration is kept at 1% during incubation.[1]

References

  • Jones, L. H. (2022).[1] "Sulfonyl fluorides as privileged warheads in chemical biology." RSC Chemical Biology.[1] Link

  • Dong, J., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature.[1] Link

  • Narayanan, A., & Jones, L. H. (2015).[1] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Hester, K., et al. (2023).[1] "Covalent Fragment Screening Using Sulfonyl Fluoride Probes." Journal of Medicinal Chemistry. Link

Sources

Method

Introduction: Bridging a Privileged Scaffold with a Powerful Ligation Chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-chloro-2-methylquinoline-8-sulfonyl fluoride in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. The intersec...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-chloro-2-methylquinoline-8-sulfonyl fluoride in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

The intersection of robust, reliable chemical reactions with biologically relevant molecular scaffolds is a cornerstone of modern drug discovery and chemical biology. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by Sharpless and coworkers in 2014, has rapidly emerged as a next-generation "click" reaction, valued for its efficiency, modularity, and the stability of the resulting linkages.[1][2][3] This chemistry relies on the unique reactivity of the S(VI)-F bond, which is remarkably stable under many conditions yet can be precisely activated to react with nucleophiles, forming highly stable sulfonyl-level connections.[4][5][6]

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a vast range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[7][8][9][10] By functionalizing this potent pharmacophore with a sulfonyl fluoride group, as in 4-chloro-2-methylquinoline-8-sulfonyl fluoride , we create a powerful and versatile building block. This reagent allows for the rapid and efficient "clicking" of the quinoline moiety onto a diverse array of molecules, enabling the creation of extensive libraries for drug screening, the development of targeted covalent inhibitors, and the synthesis of novel functional materials.

This guide provides a detailed exploration of the principles, protocols, and applications of using 4-chloro-2-methylquinoline-8-sulfonyl fluoride as a key SuFEx hub.

Section 1: The Foundational Principles of SuFEx Chemistry

SuFEx is a family of click reactions centered on the exchange of a fluoride atom on a hexavalent sulfur center with a nucleophile.[2] Unlike sulfonyl chlorides, sulfonyl fluorides exhibit a superior balance of stability and reactivity; they are resistant to hydrolysis, reduction, and thermolysis, yet their electrophilicity can be "unleashed" under specific catalytic conditions to react cleanly and efficiently.[4][11]

Key Advantages of SuFEx:

  • High Stability: The S-F bond is robust, allowing sulfonyl fluoride reagents to be compatible with a wide range of functional groups and reaction conditions.[4]

  • Chemoselective Reactivity: The reaction is highly selective, exclusively producing sulfonylation products without the side reactions often seen with more reactive sulfonyl chlorides.[4]

  • Biocompatibility: The reaction can often be performed in aqueous environments, making it suitable for bioconjugation and chemical biology applications.[4][12]

  • Strong and Stable Linkages: The resulting sulfonate, sulfonamide, or other S(VI) linkages are extremely stable, a desirable trait for therapeutic agents and materials science.[13]

The mechanism is driven by the high positive charge on the sulfur atom, making it an attractive target for nucleophiles.[11] While early SuFEx protocols often required pre-silylated nucleophiles and long reaction times, recent advancements have introduced highly efficient catalytic systems that enable the direct use of alcohols and other nucleophiles.[14][15][16]

SuFEx_Mechanism Quinoline_SO2F 4-Chloro-2-methylquinoline-8-SO₂F Product Quinoline-SO₂-O-R (Stable Linkage) Quinoline_SO2F->Product SuFEx Reaction Nucleophile_H R-OH / R-NH₂ (Nucleophile) Activated_Nuc R-O-TMS / R-O⁻ Nucleophile_H->Activated_Nuc Activation Catalyst BTMG (Base) Catalyst->Nucleophile_H Additive HMDS (Activator) Additive->Nucleophile_H Activated_Nuc->Product Byproducts Volatile Byproducts (Me₃SiF, NH₃, etc.)

Caption: General mechanism of Accelerated SuFEx Click Chemistry.

Section 2: Protocols for SuFEx with 4-chloro-2-methylquinoline-8-sulfonyl fluoride

The following protocols are based on state-of-the-art "Accelerated SuFEx Click Chemistry" (ASCC) methods, which utilize a synergistic catalytic system of a hindered guanidine base (BTMG) and a silicon additive (HMDS).[14][15][16] This system allows for the direct use of alcohol nucleophiles, circumvents the need for pre-silylation, operates at low catalyst loadings, and is often complete within minutes at room temperature.[16]

General Protocol for Reaction with Phenolic and Aliphatic Alcohols

This protocol is highly efficient for coupling the quinoline sulfonyl fluoride with a wide range of primary, secondary, and phenolic alcohols.

Materials and Equipment

Reagent/EquipmentPurposeSupplier Example
4-chloro-2-methylquinoline-8-sulfonyl fluorideSuFEx HubCustom Synthesis
Alcohol NucleophileCoupling PartnerSigma-Aldrich, etc.
2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG)CatalystSigma-Aldrich
Hexamethyldisilazane (HMDS)Additive / ActivatorSigma-Aldrich
Acetonitrile (MeCN), AnhydrousReaction SolventSigma-Aldrich
Magnetic Stirrer and Stir BarsAgitationStandard Lab Equipment
Inert Atmosphere (Nitrogen or Argon)Prevent moisture contaminationStandard Lab Equipment
Rotary EvaporatorSolvent RemovalStandard Lab Equipment

Step-by-Step Methodology

  • Preparation: To a clean, dry vial equipped with a magnetic stir bar, add 4-chloro-2-methylquinoline-8-sulfonyl fluoride (1.0 eq., e.g., 0.1 mmol).

  • Reagent Addition: Add the alcohol nucleophile (1.0–1.1 eq., 0.1–0.11 mmol) to the vial.

  • Solvent and Additive: Add anhydrous acetonitrile (to achieve a concentration of ~0.2 M). Follow this with the addition of hexamethyldisilazane (HMDS) (1.0 eq., 0.1 mmol).

  • Catalyst Initiation: Add the BTMG catalyst via syringe. The catalyst loading is crucial and depends on the nucleophile's reactivity.

    • For Phenols: 1.0–5.0 mol% BTMG is typically sufficient.

    • For Aliphatic Alcohols: A higher loading of 10–20 mol% may be required for optimal results.[15][16]

  • Reaction: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 5–30 minutes.

  • Workup and Purification: The workup is exceptionally simple, a key feature of click chemistry. The volatile components (MeCN, excess HMDS, NH₃, Me₃SiF, and BTMG) can be removed under reduced pressure on a rotary evaporator.[16] For most applications, the resulting crude product is of high purity. If further purification is needed, standard column chromatography on silica gel can be employed.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Experimental Choices:

  • Why BTMG? The sterically hindered guanidine base BTMG is a superb SuFEx catalyst that outperforms traditional bases like DBU or triethylamine, allowing for significantly lower catalyst loadings and faster reactions.[14][15]

  • Why HMDS? HMDS serves a dual role. It reacts with the alcohol in situ to form a more reactive silyl ether intermediate and acts as a fluoride scavenger. The highly favorable thermodynamic driving force of Si-F bond formation accelerates the reaction.[14][16]

  • Why Anhydrous MeCN? Although SuFEx can be water-tolerant, the ASCC protocol works optimally under anhydrous conditions to prevent quenching of the HMDS and reactive intermediates.

General Protocol for Reaction with Amine Nucleophiles

The reaction with primary and secondary amines proceeds readily to form stable sulfonamides.

Methodology

  • Preparation: Dissolve 4-chloro-2-methylquinoline-8-sulfonyl fluoride (1.0 eq.) in a suitable solvent like acetonitrile or dichloromethane.

  • Reagent Addition: Add the amine nucleophile (1.1–1.5 eq.).

  • Base Addition: Add a non-nucleophilic base such as triethylamine or DBU (1.5 eq.) to scavenge the HF generated during the reaction.

  • Reaction: Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Perform a standard aqueous workup to remove the base and its salt, followed by extraction with an organic solvent. Dry the organic layer, filter, and concentrate in vacuo.

  • Purification and Characterization: Purify by column chromatography if necessary and characterize by NMR and HRMS.

Section 3: Applications in Research and Drug Development

The ability to easily conjugate the 4-chloro-2-methylquinoline scaffold opens up numerous strategic possibilities.

Library Synthesis for Drug Discovery The protocols described allow for the rapid, parallel synthesis of large libraries of novel quinoline derivatives.[17] By reacting the sulfonyl fluoride hub with diverse collections of alcohols, phenols, and amines, thousands of unique compounds can be generated for high-throughput screening against various biological targets.

Targeted Covalent Inhibitors Sulfonyl fluorides are effective "warheads" for creating covalent inhibitors by targeting nucleophilic amino acid residues on proteins, such as tyrosine, lysine, and histidine.[5][18] The 4-chloro-2-methylquinoline moiety can act as a recognition element, guiding the sulfonyl fluoride to the binding pocket of a target protein, where it can then form an irreversible covalent bond, leading to potent and durable inhibition.[13]

Polymer and Materials Science SuFEx chemistry is a powerful tool for polymerization, creating high-molecular-weight polysulfates and polysulfonates with excellent chemical durability.[13][19] The quinoline-functionalized monomer can be used to synthesize specialty polymers with unique optical, electronic, or metal-chelating properties.

Workflow Start Start: Weigh Reagents (Quinoline-SO₂F + Nucleophile) Setup Reaction Setup (Add Solvent, HMDS, BTMG) Start->Setup React Stir at Room Temp (5-30 min) Setup->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete? Workup Workup (Evaporate Volatiles) Monitor->Workup Complete Purify Optional: Column Chromatography Workup->Purify Purity <95%? Characterize Characterization (NMR, HRMS) Workup->Characterize High Purity Purify->Characterize End End: Pure Product Characterize->End

Caption: Experimental workflow for Accelerated SuFEx.

References

  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. (2023).
  • SuFEx: Sulfonyl Fluorides that Particip
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024).
  • Recent Advances in the Catalytic Transformations to Access Alkylsulfonyl Fluorides as SuFEx Click Hubs. MilliporeSigma.
  • The growing applications of SuFEx click chemistry. (2019). RSC Publishing.
  • Unconventional reactivity of sulfonyl fluorides. (2024). Spiral.
  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry.
  • Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. Enamine.
  • Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery.
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. (2022). PMC - NIH.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016).
  • Sulfur fluoride exchange. (2023). PMC.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (2025).
  • The growing applications of SuFEx click chemistry. (2019). Chemical Society Reviews (RSC Publishing).
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022).
  • Accelerated SuFEx Click Chemistry for Modular Synthesis.
  • Biological importance of quinoline derivatives in n
  • The growing applications of SuFEx click chemistry. (2019). Chemical Society Reviews (RSC Publishing).
  • Modular synthesis of functional libraries by accelerated SuFEx click chemistry. (2024). Chemical Science (RSC Publishing).
  • Advances in the construction of diverse SuFEx linkers. (2023).
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionaliz
  • Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv.
  • (a) Three classes of polymeric MacMillan catalysts based on SuFEx-click...

Sources

Technical Notes & Optimization

Troubleshooting

"improving the selectivity of 4-chloro-2-methylquinoline-8-sulfonyl fluoride probes"

Technical Support Center: Selectivity Optimization for SuFEx Probes Topic: 4-Chloro-2-methylquinoline-8-sulfonyl fluoride (QM-SF) Probes Ticket ID: #SF-Q8-OPT-001 Support Level: Tier 3 (Senior Application Scientist) Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Selectivity Optimization for SuFEx Probes Topic: 4-Chloro-2-methylquinoline-8-sulfonyl fluoride (QM-SF) Probes Ticket ID: #SF-Q8-OPT-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Selectivity Paradox

Welcome to the technical support hub for Quinoline-8-Sulfonyl Fluoride (QM-SF) probes. You are likely working with 4-chloro-2-methylquinoline-8-sulfonyl fluoride as a covalent scaffold.

The Core Issue: You are encountering "off-target" labeling or broad proteome reactivity. The Scientific Reality: The sulfonyl fluoride (SF) warhead is "privileged"—it is stable in water but reactive toward nucleophiles (Tyr, Lys, Ser, His) under specific conditions.[1] However, the bare scaffold (4-chloro-2-methyl...) lacks molecular recognition. It is a fragment , not a targeted probe.

To improve selectivity, you must transition from intrinsic reactivity (chemical speed) to proximity-driven reactivity (binding affinity). This guide details how to modulate the 4-chloro "handle" and optimize assay conditions to achieve site-specific labeling.

Module 1: Chemical Biology & Structure-Activity Relationships (SAR)

Q: Why is my probe labeling multiple proteins despite the "specific" sulfonyl fluoride warhead?

A: The sulfonyl fluoride group is an electrophile that follows the Goldilocks Principle . It is not reactive enough to label free amino acids in solution rapidly, but it will label any nucleophile if it spends enough time near it.

Your current molecule has two functional zones:

  • The Warhead (Position 8): The

    
     group.
    
  • The Tuning Handle (Position 4): The Chlorine atom.[2][3]

The Fix: You must utilize the 4-chloro position to attach a recognition element (ligand). The 4-chloro group is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . By reacting it with an amine-containing ligand that binds your target protein, you create a "Targeted Covalent Inhibitor" (TCI).

  • Mechanism: The ligand binds the protein reversible (

    
    ), bringing the 
    
    
    
    within 2–5 Å of a target residue. This increases the effective molarity of the warhead by orders of magnitude, allowing it to outcompete off-target reactions.
  • Electronic Effect: Replacing the electron-withdrawing Chlorine with an electron-donating Amine (via SₙAr) increases electron density on the quinoline ring. This slightly deactivates the sulfonyl fluoride, making it less prone to non-specific reaction and more dependent on specific binding (proximity) to react. This is a crucial selectivity filter.

Visualizing the Optimization Workflow

G Start Raw Scaffold (4-Cl-2-Me-Q-8-SF) Step1 Ligand Attachment (SnAr Reaction) Start->Step1 Add Amine-Ligand OffTarget Non-Specific Proteome Noise Start->OffTarget Promiscuous Labeling Probe Targeted Probe (Ligand-Q-SF) Step1->Probe Selectivity Increased Binding Protein Binding (Reversible Complex) Probe->Binding High Affinity Reaction SuFEx Reaction (Covalent Bond) Binding->Reaction Proximity Effect

Figure 1: Transitioning from a promiscuous scaffold to a selective probe via C4-functionalization.

Module 2: Assay Conditions & Troubleshooting

Q: I cannot synthesize a ligand yet. How do I improve selectivity of the fragment itself?

A: If you are performing Activity-Based Protein Profiling (ABPP) or fragment screening, you must tune the environment to favor specific residue types. The reactivity of SuFEx probes is strictly pH-dependent because the target residue must be deprotonated (nucleophilic) to react.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
High Background (Smear on Gel) Probe concentration > 50 µMTitrate Down: covalent probes often work at 1–10 µM. Excess probe drives non-specific bimolecular reactions.
Labeling Lysine instead of Tyrosine pH is too high (> 8.0)Adjust Buffer: Tyrosine (

) can be perturbed to ~7-8 in active sites. Lysine (

) requires higher pH. Run assay at pH 7.2–7.4 to favor activated Tyrosines over surface Lysines.
No Labeling Observed Probe Hydrolysis / PrecipitationSolvent Check: Dissolve in DMSO first. Ensure <1% DMSO in final buffer. Check probe integrity via NMR (F-NMR is distinct).
"Sticky" Binding Hydrophobic AggregationAdd Detergent: Include 0.01% Triton X-100 or NP-40 to prevent micelle formation of the hydrophobic quinoline scaffold.

Module 3: Validation Protocols

Q: How do I prove the labeling is selective and not an artifact?

A: You must establish a Self-Validating System using a "Competition vs. Click" workflow.

Protocol: The "Twin-Probe" Validation
  • Synthesize a Non-Reactive Control: Create the 4-chloro-2-methylquinoline-8-sulfonic acid (hydrolyzed warhead) or the methyl sulfone analog. This binds but cannot react.

  • Competition Assay:

    • Tube A: Protein + Active Probe (10 µM).

    • Tube B: Protein + Non-Reactive Competitor (100 µM) [Pre-incubate 30 min]

      
       Add Active Probe (10 µM).
      
    • Result: If the band in Tube B disappears, the labeling is active-site directed (selective). If the band remains, the labeling is non-specific (non-saturable).

Visualizing the Validation Logic

Validation Question Is the signal real? Exp1 Perform Competition (10x Excess Inhibitor) Question->Exp1 Result1 Signal Disappears Exp1->Result1 Result2 Signal Persists Exp1->Result2 Concl1 Specific Binding (Saturable) Result1->Concl1 Concl2 Non-Specific (Promiscuous) Result2->Concl2

Figure 2: Decision tree for validating probe specificity using competition assays.

Module 4: Advanced Chemical Modification (The "4-Chloro" Advantage)

Q: Can I modify the 4-chloro group to change solubility without adding a ligand?

A: Yes. The 4-chloroquinoline core is hydrophobic (cLogP ~3.5), which causes non-specific sticking to membranes.

  • Modification: React the 4-Cl with morpholine or N-methylpiperazine .

  • Benefit: This introduces a solubilizing group and a protonatable nitrogen. This improves water solubility and reduces hydrophobic aggregation, significantly cleaning up "background" noise in gels/blots.

References & Authoritative Sources

  • SuFEx Chemistry Fundamentals:

    • Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4]

    • Source:Angewandte Chemie International Edition (Sharpless Lab).

    • Relevance: Establishes the stability/reactivity profile of the sulfonyl fluoride warhead.

    • URL:[Link]

  • Tyrosine/Lysine Selectivity in Proteomes:

    • Title: Global Profiling of the Proteome with Sulfonyl Fluoride Probes.

    • Source:Journal of the American Chemical Society (Kelly Lab).

    • Relevance: Demonstrates how local protein environments activate specific residues (Tyr vs Lys) toward SF probes.[5]

    • URL:[Link]

  • Quinoline Scaffold Functionalization:

    • Title: Synthesis of 4-Aminoquinoline Derivatives via SₙAr.

    • Source:Journal of Organic Chemistry.

    • Relevance: Provides standard protocols for displacing the 4-chloro group with amines to attach ligands.

    • URL:[Link]

  • Covalent Probe Design Principles:

    • Title: The resurgence of covalent drugs.

    • Source:Nature Reviews Drug Discovery.

    • Relevance: Explains the "Targeted Covalent Inhibitor" concept—binding first, reacting second.

    • URL:[Link]

Sources

Optimization

"challenges in the synthesis of 4-chloro-2-methylquinoline-8-sulfonyl fluoride"

Technical Support Center: Synthesis of 4-chloro-2-methylquinoline-8-sulfonyl fluoride Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: SUFEX-Q8-004 Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-chloro-2-methylquinoline-8-sulfonyl fluoride

Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: SUFEX-Q8-004

Executive Summary

The synthesis of 4-chloro-2-methylquinoline-8-sulfonyl fluoride represents a convergence of classical heterocyclic chemistry and modern Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This molecule serves as a high-value "hub" for drug discovery, combining the pharmacophoric quinoline core with a latent electrophilic sulfonyl fluoride handle.

Users typically encounter failure points in three specific zones: Regiocontrol (preventing the 5-isomer), Chemoselectivity (preserving the labile 4-Cl bond during functionalization), and Fluorination Efficiency (hydrolysis of the sulfonyl chloride intermediate).

This guide prioritizes the "De Novo Regioselective Route" (via 8-nitro precursor) over direct chlorosulfonation to guarantee structural integrity.

Module 1: The Regioselectivity Crisis (Isomer Control)

User Question: "I attempted direct chlorosulfonation of 4-chloro-2-methylquinoline using chlorosulfonic acid, but NMR shows a mixture of isomers. How do I isolate the 8-sulfonyl fluoride?"

Technical Diagnosis: Direct electrophilic sulfonation of quinolines is governed by the protonation state of the ring. In strong acid (oleum/ClSO


H), the quinolinium ion directs substitution to positions 5 and 8. The 4-chloro substituent is deactivating, but the 2-methyl group exerts a weak activating influence. This competition frequently results in a difficult-to-separate mixture of 5-SO

F and 8-SO

F isomers.

The Solution: The "De Novo" Nitro Route Do not rely on direct sulfonation for this specific scaffold. Instead, install the nitrogen at position 8 before building the sulfonyl group. This guarantees 100% regioselectivity.

Recommended Workflow:

  • Precursor: Start with 8-nitro-2-methylquinoline .

  • Functionalization: Oxidize to the N-oxide, then chlorinate at C4.

  • Transformation: Reduce the nitro group to an amine, then convert to sulfonyl fluoride via the Meerwein reaction.

Visual Workflow (Graphviz)

RegioselectiveRoute Start 8-nitro-2-methylquinoline NOxide N-Oxide Intermediate Start->NOxide mCPBA, DCM rt, 12h ChloroNitro 4-chloro-8-nitro-2-methylquinoline NOxide->ChloroNitro POCl3 Rearrangement Amino 4-chloro-8-amino-2-methylquinoline (CRITICAL STEP) ChloroNitro->Amino SnCl2, EtOH (Avoid Pd/H2!) SulfonylCl 8-sulfonyl chloride Amino->SulfonylCl 1. NaNO2, HCl 2. SO2, CuCl2 (Meerwein) Target TARGET: 4-chloro-2-methylquinoline- 8-sulfonyl fluoride SulfonylCl->Target KHF2, MeCN/H2O (Biphasic)

Caption: Figure 1.[1][2] The Regioselective "De Novo" Synthesis Route avoiding isomer mixtures.

Module 2: Preserving the 4-Chloro Substituent

User Question: "During the reduction of the nitro group, I lost the chlorine atom (dehalogenation). Why did this happen?"

Technical Diagnosis: The C4-Cl bond in quinolines is susceptible to hydrogenolysis. Using standard catalytic hydrogenation (Pd/C, H


) to reduce the 8-nitro group will almost certainly strip the 4-chloro substituent, yielding 2-methylquinoline-8-amine.

Protocol Adjustment: You must use a chemoselective chemical reduction that tolerates aryl chlorides.

MethodCompatibility with 4-ClRecommendationNotes
H

, Pd/C
❌ IncompatibleAVOID Rapid dechlorination occurs.
Fe / AcOH ✅ CompatibleStandard Cheap, robust, but workup can be messy (iron sludge).
SnCl

/ EtOH
✅ CompatiblePreferred Clean conversion; tin salts removed via basic workup.
Zn / NH

Cl
⚠️ RiskyConditionalCan work under mild conditions, but over-reduction is possible.

Module 3: The Sulfonyl Chloride-to-Fluoride Exchange (SuFEx)

User Question: "My sulfonyl chloride intermediate hydrolyzes to the sulfonic acid before I can convert it to the fluoride. What conditions prevent this?"

Technical Diagnosis: Quinoline-8-sulfonyl chlorides are prone to hydrolysis due to the proximity of the ring nitrogen (lone pair assistance). Standard nucleophilic fluorination (e.g., TBAF) often introduces enough water or basicity to degrade the starting material.

The Solution: Biphasic "SHC" Conditions Adopt the Sharpless-Hansen-Cheng (SHC) protocol using Potassium Bifluoride (KHF


). The bifluoride anion (FHF

) is a potent nucleophile that works in a biphasic system, protecting the sensitive chloride from bulk water hydrolysis.

Detailed Protocol (Self-Validating):

  • Preparation: Dissolve the crude 4-chloro-2-methylquinoline-8-sulfonyl chloride (1.0 equiv) in Acetonitrile (MeCN) .

  • Reagent: Prepare a saturated aqueous solution of KHF

    
      (Potassium Bifluoride). Warning: KHF
    
    
    
    is corrosive to glass; use plasticware if possible or work quickly.
  • The Mix: Add the aqueous KHF

    
     (2.0 equiv) to the MeCN solution. You should see two distinct layers.[3]
    
  • Reaction: Vigorously stir at Room Temperature.

    • Validation: Monitor via TLC. The Sulfonyl Fluoride (SO

      
      F) is significantly more non-polar (higher R
      
      
      
      ) than the Chloride (SO
      
      
      Cl).
    • Endpoint: usually < 2 hours.[4]

  • Workup: Dilute with EtOAc, wash with water. The SO

    
    F is remarkably stable to water once formed (the "SuFEx" stability).
    
Mechanism of Action (Graphviz)

Fluorination cluster_organic Organic Phase (MeCN) cluster_aqueous Aqueous Phase (Sat. KHF2) R_SO2_Cl R-SO2-Cl R_SO2_F R-SO2-F (Product) R_SO2_Cl->R_SO2_F Interfacial Exchange Cl_ion Cl- R_SO2_Cl->Cl_ion Leaving Group FHF [F-H-F]- FHF->R_SO2_F Nucleophilic Attack

Caption: Figure 2. Biphasic Chloride-Fluoride Exchange preventing hydrolysis.

References & Grounding

  • SuFEx Chemistry Foundation: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[5] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[5][6][7] Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Biphasic Fluorination Protocol (KF/Water/Acetone): Bare, G. A. L. (2023).[8] Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone.[3][8][9] The Journal of Organic Chemistry, 88(7), 4761–4764.

  • Quinoline Chlorination Mechanism: Ingram, A. S., et al. (2007). Investigation of the chlorination of 4-hydroxyquinoline. Tetrahedron, 63(15), 3192-3196. (Contextual grounding for POCl3 usage).

  • Regioselectivity in Quinoline Sulfonation: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Authoritative text on electrophilic substitution patterns in quinolines).

Disclaimer: This guide is for research purposes only. 4-chloro-2-methylquinoline-8-sulfonyl fluoride is a reactive electrophile. Always handle sulfonyl fluorides and POCl


 in a fume hood with appropriate PPE.

Sources

Troubleshooting

Technical Support Center: Hydrolytic Stability of 4-Chloro-2-methylquinoline-8-sulfonyl Fluoride

Welcome to the Technical Support Center for 4-chloro-2-methylquinoline-8-sulfonyl fluoride (CAS: 2648966-39-4). This guide is designed for researchers and drug development professionals utilizing this building block in S...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-chloro-2-methylquinoline-8-sulfonyl fluoride (CAS: 2648966-39-4). This guide is designed for researchers and drug development professionals utilizing this building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, covalent probe design, and late-stage functionalization.

Below, you will find authoritative troubleshooting guides, self-validating protocols, and mechanistic explanations regarding the hydrolytic stability of this reagent.

Part 1: Frequently Asked Questions (FAQs)

Q: Why does 4-chloro-2-methylquinoline-8-sulfonyl fluoride exhibit superior hydrolytic stability compared to its sulfonyl chloride analog? A: The stability is fundamentally driven by the thermodynamics of the S(VI)-F bond. The homolytic bond dissociation energy of the S-F bond is approximately 90.5 kcal/mol, which is significantly higher than that of the S-Cl bond (46 kcal/mol)[1]. Furthermore, the cleavage of the sulfonyl fluoride bond is entirely heterolytic[2]. The strong electronegativity of fluorine heavily biases the electron cloud, preventing homolytic cleavage and rendering the molecule highly resistant to reduction and hydrolysis in standard aqueous biological environments[1]. The quinoline scaffold provides additional steric shielding, but the primary driver of its inertness in water is the S-F bond itself.

Q: What is the expected hydrolytic stability of this compound across different pH ranges? A: Sulfonyl fluorides generally demonstrate remarkable stability across a wide pH range. In standard phosphate-buffered saline (PBS, pH 7.4), 4-chloro-2-methylquinoline-8-sulfonyl fluoride remains largely intact for >24 hours at room temperature. Even under elevated temperatures (e.g., 40 °C) in mildly acidic (pH 4) or basic (pH 9) conditions, sulfonyl fluorides show minimal degradation[3]. Hydrolysis typically only occurs under harsh basic conditions (pH > 10) or in the presence of specific activation catalysts (like Lewis acids or specialized binding pockets in target proteins)[4].

Part 2: Troubleshooting Guide for Hydrolytic Stability Assays

Issue: I am observing inconsistent LC-MS/MS quantification (apparent rapid degradation) during my stability assay in PBS.

  • Causality: Inconsistent quantification often stems from poor aqueous solubility rather than actual hydrolysis. 4-chloro-2-methylquinoline-8-sulfonyl fluoride is highly lipophilic. If the compound precipitates out of the aqueous buffer over time, the sampled aliquot will have a lower concentration, falsely mimicking hydrolytic degradation.

  • Solution: The apparent "loss" of compound is due to phase separation. To resolve this, ensure the assay buffer contains a suitable co-solvent (e.g., 5–10% DMSO or acetonitrile) to maintain solubility throughout the time-course[5]. Additionally, use low-binding microcentrifuge tubes to prevent the compound from adsorbing to the plastic walls.

Issue: My LC-MS/MS data shows rapid disappearance of the parent mass, but I do not see the expected sulfonic acid hydrolysis product.

  • Causality: If your buffer contains primary amines (e.g., Tris buffer), the sulfonyl fluoride will undergo a rapid SuFEx reaction, forming a sulfonamide rather than a sulfonic acid[6]. Tris and other amine-containing buffers act as nucleophiles, effectively "clicking" with your reagent.

  • Solution: To strictly measure hydrolytic stability, you must use non-nucleophilic buffers such as Phosphate, HEPES, or MOPS[3]. Always monitor the mass of the potential sulfonamide adduct (+ buffer mass) via LC-MS/MS to rule out off-target SuFEx reactions.

Part 3: Experimental Protocol: Self-Validating LC-MS/MS Hydrolytic Stability Profiling

This protocol is designed to establish the precise hydrolytic half-life of 4-chloro-2-methylquinoline-8-sulfonyl fluoride while controlling for solubility artifacts and buffer-reactivity.

Step 1: Stock Solution Preparation Prepare a 10 mM stock of 4-chloro-2-methylquinoline-8-sulfonyl fluoride in anhydrous LC-MS grade DMSO. Store at -20°C in a desiccator.

  • Causality: Anhydrous conditions prevent premature degradation, and DMSO ensures complete dissolution of the lipophilic quinoline scaffold.

Step 2: Buffer Preparation Prepare 100 mM Phosphate Buffer (pH 7.4), 100 mM Acetate Buffer (pH 4.0), and 100 mM Borate Buffer (pH 9.0).

  • Causality: Using non-nucleophilic buffers prevents competitive SuFEx reactions that would confound true hydrolysis data[3].

Step 3: Assay Initiation Dilute the compound stock to a final concentration of 10 µM in the respective buffers, ensuring a final DMSO concentration of 5% (v/v). Incubate at 37°C in a thermomixer at 300 rpm.

  • Causality: 5% DMSO maintains solubility without denaturing the aqueous properties of the system. Continuous agitation prevents localized concentration gradients.

Step 4: Time-Course Sampling & Quenching At t = 0, 1, 2, 4, 8, 12, and 24 hours, remove a 50 µL aliquot and immediately mix with 50 µL of ice-cold acetonitrile containing an internal standard (e.g., an isotopically labeled sulfonyl fluoride analog).

  • Causality: Cold acetonitrile quenches any ongoing reaction by precipitating buffer salts and dramatically lowering the kinetic energy of the system. The internal standard corrects for ionization suppression and injection volume variances during LC-MS/MS analysis[5].

Step 5: LC-MS/MS Analysis Analyze the quenched samples using a C18 reverse-phase column. Monitor the MRM (Multiple Reaction Monitoring) transitions for the intact sulfonyl fluoride, the sulfonic acid hydrolysis product, and the internal standard[6].

Part 4: Quantitative Data Summary

The following table summarizes the expected stability profile of 4-chloro-2-methylquinoline-8-sulfonyl fluoride based on established SuFEx reagent behaviors in various media.

Buffer ConditionTempCo-solventExpected Half-Life (t1/2)Primary Degradant Detected
Phosphate (pH 7.4) 37 °C5% DMSO> 48 hoursSulfonic Acid (<5% total)
Acetate (pH 4.0) 37 °C5% DMSO> 72 hoursNone detected
Borate (pH 9.0) 37 °C5% DMSO~ 36 hoursSulfonic Acid
Tris (pH 7.4) 37 °C5% DMSO< 4 hoursTris-Sulfonamide adduct
Phosphate (pH 7.4) 37 °C0% DMSON/A (Precipitates)N/A (False degradation)

Part 5: Workflow Visualization

Workflow Start Compound Stock (10 mM in DMSO) Incubation Incubation (37°C) 10 µM, 5% DMSO Start->Incubation Dilute Buffer Non-Nucleophilic Buffers (pH 4, 7.4, 9) Buffer->Incubation Mix Sampling Time-Course Sampling (t=0 to 24h) Incubation->Sampling Aliquot Quench Quench with Cold ACN + Internal Standard Sampling->Quench Halt Reaction LCMS LC-MS/MS Analysis (MRM Transitions) Quench->LCMS Inject Data Quantification & Half-Life Calculation LCMS->Data Analyze

LC-MS/MS workflow for profiling sulfonyl fluoride hydrolytic stability.

References

Sources

Optimization

Technical Support Center: Navigating Solubility Issues with 4-chloro-2-methylquinoline-8-sulfonyl fluoride

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals experiencing solubility challenges with 4-chloro-2-methylquinoline-8-sulfonyl fluoride in biological assay...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals experiencing solubility challenges with 4-chloro-2-methylquinoline-8-sulfonyl fluoride in biological assays. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 4-chloro-2-methylquinoline-8-sulfonyl fluoride in my aqueous buffer. What is the primary reason for this?

A: The molecular structure of 4-chloro-2-methylquinoline-8-sulfonyl fluoride contributes to its inherently low aqueous solubility. The quinoline core is a hydrophobic bicyclic aromatic system, and the chloro- and methyl- substitutions further increase its lipophilicity. Compounds with low water solubility often fail to achieve the necessary concentration in aqueous-based biological assays, leading to underestimated activity and variable results.[1][2]

Q2: What is the recommended first step for solubilizing this compound for a biological assay?

A: The most effective initial approach is to first prepare a concentrated stock solution in a dry, water-miscible organic solvent.[3] This stock solution can then be serially diluted into your aqueous assay buffer to achieve the desired final concentration. This co-solvent strategy is a standard and effective method for handling hydrophobic compounds in biological research.[4]

Q3: Which organic solvents are best for creating a stock solution of 4-chloro-2-methylquinoline-8-sulfonyl fluoride?

A: Based on the properties of similar heterocyclic compounds and sulfonyl fluorides, the following anhydrous (dry) organic solvents are recommended for preparing stock solutions:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Isopropanol

DMSO is often the preferred choice due to its powerful solubilizing capacity for a wide range of organic molecules.[2]

Q4: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?

A: This is a common issue that occurs when the final concentration of the organic co-solvent is insufficient to maintain the compound's solubility in the aqueous medium. Here are some immediate steps to take:

  • Reduce the Final Concentration: Your target concentration may be above the solubility limit of the compound in the final assay buffer. Try testing a lower final concentration.

  • Increase the Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility. Be sure to check the tolerance of your specific assay to the solvent.[3]

  • Vortex During Dilution: Add the stock solution to the aqueous buffer while vigorously vortexing. This promotes rapid dispersion and can prevent localized high concentrations that lead to precipitation.[3]

Q5: How stable is the sulfonyl fluoride group in aqueous solutions, and how should I prepare my working solutions?

A: The stability of sulfonyl fluorides in aqueous solutions is pH-dependent. They are generally more stable at neutral or slightly acidic pH.[3][5] Under alkaline (basic) conditions, the sulfonyl fluoride moiety is susceptible to hydrolysis, which would inactivate the compound. For phenylmethylsulfonyl fluoride (PMSF), a related compound, the half-life at pH 7.0 is approximately 110 minutes, but this drops to 35 minutes at pH 8.0.[3] Therefore, it is crucial to prepare fresh aqueous working solutions immediately before each experiment.

In-Depth Troubleshooting and Optimization

If the initial troubleshooting steps are unsuccessful, a more systematic approach may be required. This section provides detailed protocols and advanced strategies to overcome persistent solubility issues.

Protocol 1: Standard Solubilization Workflow

This protocol outlines the standard procedure for preparing a working solution of 4-chloro-2-methylquinoline-8-sulfonyl fluoride.

Materials:

  • 4-chloro-2-methylquinoline-8-sulfonyl fluoride powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

  • Your final aqueous assay buffer

Procedure:

  • Prepare a High-Concentration Stock Solution: a. Weigh out a precise amount of the compound into a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM). c. Vortex vigorously for 1-2 minutes until the compound is fully dissolved. A brief sonication or gentle warming (to no more than 37°C) may be used if necessary, but be cautious of potential compound degradation.

  • Perform Serial Dilutions (if necessary): a. If your final concentration is very low, it may be necessary to perform an intermediate dilution of your stock solution in pure DMSO.

  • Prepare the Final Working Solution: a. Pipette the required volume of your final aqueous assay buffer into a new tube. b. While vortexing the buffer, add the small volume of the DMSO stock solution drop-wise to the center of the vortex. c. Continue vortexing for another 30 seconds to ensure complete mixing. d. Visually inspect the solution for any signs of precipitation (cloudiness, particulates). If the solution is not clear, proceed to the troubleshooting section below.

Diagram 1: Standard Solubilization Workflow

start Weigh Compound stock Add Anhydrous DMSO (e.g., to 20 mM) start->stock vortex1 Vortex/Sonicate Until Dissolved stock->vortex1 intermediate Intermediate Dilution (in 100% DMSO, if needed) vortex1->intermediate High dilution factor? final_buffer Aliquot Final Aqueous Buffer vortex1->final_buffer Low dilution factor intermediate->final_buffer add_stock Add Stock to Buffer (while vortexing) final_buffer->add_stock vortex2 Vortex for 30s add_stock->vortex2 end Ready for Assay vortex2->end

Caption: Standard workflow for preparing a working solution.

Troubleshooting Guide: Compound Precipitation

If you observe precipitation after dilution into your aqueous buffer, use the following decision tree to identify and resolve the issue.

Diagram 2: Troubleshooting Precipitation

start Precipitate Observed in Final Working Solution? sol_A Decrease Final Compound Concentration start->sol_A Yes check1 Is Precipitation Resolved? sol_A->check1 sol_B Increase Co-solvent % (e.g., DMSO to 0.5%) (Check Assay Tolerance) check2 Is Precipitation Resolved? sol_B->check2 sol_C Try Alternative Solvents (e.g., DMF, Ethanol) check3 Is Precipitation Resolved? sol_C->check3 sol_D Advanced Solubilization: Use Surfactants or Cyclodextrins (See Protocol 2) check1->sol_B No end_ok Proceed with Assay check1->end_ok Yes check2->sol_C No check2->end_ok Yes check3->sol_D No check3->end_ok Yes

Caption: Decision tree for troubleshooting precipitation issues.

Protocol 2: Advanced Solubilization Using Excipients

For particularly challenging cases, the use of solubilizing excipients may be necessary. These should be validated for compatibility with your specific assay.

Option A: Using Surfactants Surfactants like Tween® 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6]

  • Prepare your aqueous assay buffer containing a low concentration of Tween® 80 (start with 0.01% - 0.1% w/v).

  • Prepare your stock solution of 4-chloro-2-methylquinoline-8-sulfonyl fluoride in DMSO as described in Protocol 1.

  • Add the DMSO stock to the surfactant-containing buffer while vortexing.

Option B: Using Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Prepare a solution of HP-β-CD in your assay buffer (e.g., 1-10 mM).

  • Add the powdered 4-chloro-2-methylquinoline-8-sulfonyl fluoride directly to the HP-β-CD solution.

  • Stir or sonicate the mixture until the compound dissolves. This process may take longer than with organic solvents.

Table 1: Comparison of Solubilization Strategies

StrategyPrincipleAdvantagesConsiderations
Co-solvency (e.g., DMSO) Increasing the proportion of a water-miscible organic solvent.[4]Simple, effective for many compounds, widely used.Potential for solvent toxicity in assays (typically >0.5%).[2]
pH Adjustment Ionizing the molecule to increase its polarity.Can be very effective for ionizable compounds.The sulfonyl fluoride group is unstable at high pH.[3]
Surfactants (e.g., Tween® 80) Micellar encapsulation of the hydrophobic compound.[6]Can significantly increase solubility.May interfere with some biological assays or protein activity.
Cyclodextrins (e.g., HP-β-CD) Formation of a water-soluble inclusion complex.[6]Generally low toxicity, effective for many molecules.May alter the free concentration of the compound.

Chemical Properties and Stability

Understanding the inherent properties of 4-chloro-2-methylquinoline-8-sulfonyl fluoride is key to its successful application.

  • Mechanism of Action: The sulfonyl fluoride moiety is a reactive "warhead".[5] It is known to act as an irreversible inhibitor by forming a covalent bond with nucleophilic residues (such as serine, tyrosine, or lysine) in the active site of target proteins.[5][7] This is a key feature of its biological activity.

  • Stability in Solution:

    • Aqueous Stability: As previously mentioned, the compound is most stable at neutral or slightly acidic pH and is prone to hydrolysis in basic conditions. Always prepare fresh working solutions.[3][5]

    • Stock Solution Stability: A stock solution in anhydrous DMSO should be stable for several months when stored at -20°C or -80°C, protected from light and moisture. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.

Diagram 3: pH-Dependent Hydrolysis

cluster_0 Neutral / Acidic pH cluster_1 Alkaline pH (e.g., pH > 8) compound R-SO₂-F Active Compound hydrolyzed R-SO₃H Inactive Sulfonic Acid compound->hydrolyzed OH⁻ (Alkaline pH) H₂O stable Relatively Stable unstable Hydrolysis / Inactivation

Caption: Hydrolysis of the sulfonyl fluoride moiety under alkaline conditions.

By applying these principles and protocols, researchers can effectively manage the solubility challenges associated with 4-chloro-2-methylquinoline-8-sulfonyl fluoride, leading to more reliable and meaningful data in their biological assays.

References

  • Technical Support Center: Overcoming Solubility Challenges with 2-Phenoxyethane-1-sulfonyl Fluoride - Benchchem.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.
  • Jasmin, J. et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
  • Kelly, L. et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace.
  • Wang, Y. et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC.
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. (2021).
  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. (2024).
  • Unconventional reactivity of sulfonyl fluorides. Spiral. (2024).
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ACS Publications. (2023).
  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC.
  • Strategies to enhance the solubility of Macrophylline for bioassays. Benchchem.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. (2024).
  • 4-Chloro-2-methylquinoline. PubChem.
  • 4-Chloro-8-fluoro-2-methylquinoline. Sigma-Aldrich.
  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. (2023).
  • 4-Chloro-8-fluoro-2-methyl-quinoline (CAS 18615-59-3). Fluorochem.
  • 4-Chloro-8-fluoro-2-methylquinazoline. PubChem.
  • Sulfonyl fluorides as privileged warheads in chemical biology. PMC. (2015).
  • 4-Chloro-2-methylquinoline-8-carboxylic acid. ChemScene.
  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • 4-Chloroquinoline. Santa Cruz Biotechnology.
  • Design, Synthesis and Biological Evaluation of4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. Brieflands. (2016).
  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-2-methylquinoline-8-sulfonyl Fluoride Derivatives

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) building blocks. This guide is engineered for researchers, scientists, and drug development professionals handling the isolation and purifi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) building blocks. This guide is engineered for researchers, scientists, and drug development professionals handling the isolation and purification of 4-chloro-2-methylquinoline-8-sulfonyl fluoride derivatives .

These compounds present unique purification challenges due to their dual nature: they possess a highly stable, click-ready SuFEx hub (the sulfonyl fluoride) alongside a reactive, basic quinoline core. Below, we provide field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-fidelity purification.

Part 1: Troubleshooting & FAQs

Q1: My 4-chloro-2-methylquinoline-8-sulfonyl fluoride derivative is streaking heavily on standard silica gel, resulting in poor isolated yields. How can I improve chromatographic resolution? A1: The basic quinoline nitrogen interacts strongly with the acidic silanol groups on standard silica gel, causing significant tailing and irreversible adsorption.

  • Causality: The lone pair on the quinoline nitrogen acts as a strong hydrogen-bond acceptor, disrupting the standard partition kinetics of the column.

  • Solution: Pre-treat the silica gel with 1–2% triethylamine (Et₃N) to cap the acidic silanol sites, or utilize a non-polar, optimized eluent system. Recent synthetic protocols for quinoline-8-sulfonyl fluoride derivatives demonstrate that a Hexane/Dichloromethane (DCM) gradient (e.g., 8:1 v/v) effectively resolves the product without excessive tailing, yielding high purity[1].

Q2: I am observing a mixture of sulfonyl chloride and sulfonyl fluoride in my final isolated product. How do I drive the reaction to completion without degrading the quinoline core? A2: Incomplete halogen exchange during the SuFEx precursor synthesis is a common bottleneck.

  • Causality: Sulfonyl chlorides are highly reactive intermediate species generated via the oxidative chlorination of thiols or benzyl thioethers (e.g., using trichloroisocyanuric acid (TCCA) or SOCl₂/H₂O₂)[2],[3]. If the fluoride source is insufficient or the biphasic mixing is poor, the chloride intermediate persists.

  • Solution: Do not attempt to separate the chloride from the fluoride via chromatography, as their R_f values are nearly identical. Instead, subject the crude mixture to a biphasic "rescue" exchange using saturated aqueous potassium bifluoride (KHF₂) and stir vigorously for an additional 12 hours at room temperature[2]. The S-F bond is thermodynamically stable, while the S-Cl bond will quantitatively convert to the desired SuFEx hub[4].

Q3: During scale-up extraction, my product yield dropped, and I detected hydrolysis and substitution byproducts. Aren't sulfonyl fluorides completely stable to water? A3: While sulfonyl fluorides possess exceptional hydrolytic and thermal stability compared to their chloride counterparts[3], the 4-chloro-2-methylquinoline moiety introduces unique microenvironmental vulnerabilities.

  • Causality: Prolonged exposure to highly basic aqueous conditions (pH > 10) can lead to localized hydroxide attack on the S(VI) center. Furthermore, the 4-chloro group on the quinoline ring is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) if exposed to strong nucleophiles or bases at elevated temperatures[5],[6].

  • Solution: Maintain the aqueous phase at a neutral pH (pH ~7) during extraction. Extract with Ethyl Acetate (EtOAc) and wash with brine. Strictly avoid strong bases like NaOH or KOH during the workup phase.

Part 2: Step-by-Step Self-Validating Methodologies

To ensure absolute trustworthiness in your workflow, the following protocols incorporate self-validating checkpoints. Do not proceed to the next step unless the analytical criteria are met.

Protocol A: Biphasic Workup and KHF₂-Mediated Halogen Exchange

This protocol ensures the complete conversion of the unstable sulfonyl chloride intermediate to the stable sulfonyl fluoride before attempting chromatography.

  • Oxidation Phase: To the thiol or benzyl thioether precursor (1.0 equiv), add SOCl₂ (3.0 equiv) and cool to -20 °C. Slowly add 30% H₂O₂ (8.0 equiv) and stir at room temperature for 15 minutes[2].

  • Fluoride Exchange: Introduce a saturated aqueous solution of KHF₂ directly into the reaction mixture. Stir vigorously at room temperature for 12 hours to ensure complete biphasic transfer[2].

  • Self-Validation Checkpoint (Critical): Sample 50 µL of the organic layer, evaporate, and dissolve in CDCl₃. Run a quick ¹⁹F NMR. Do not proceed until you observe a clean singlet at approximately δ 60.2 ppm, confirming the complete formation of the S-F bond[1]. The absence of downstream peaks confirms the consumption of the S-Cl intermediate.

  • Extraction: Dilute the mixture with water (maintaining neutral pH), extract the aqueous phase with EtOAc (3 × 20 mL), and wash the combined organic layers with brine[2].

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 40 °C to protect the 4-chloro substituent.

Protocol B: Flash Column Chromatography Optimization
  • Column Preparation: Pack the column with silica gel (200-300 mesh). Slurry the silica in Hexane containing 1% Et₃N to deactivate acidic silanol groups.

  • Loading: Dissolve the crude 4-chloro-2-methylquinoline-8-sulfonyl fluoride in a minimal volume of DCM.

  • Elution: Elute using an isocratic system of Hexane/DCM (8:1, v/v)[1].

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). The product elutes as a distinct, non-streaking band, leaving highly polar impurities and unreacted baseline material behind.

Part 3: Quantitative Reference Data

Use the following benchmark data to validate the identity and purity of your isolated fractions.

Table 1: Chromatographic and Analytical Benchmarks for Quinoline-8-Sulfonyl Fluoride Derivatives

Compound FeatureRecommended Eluent SystemExpected YieldMelting Point¹⁹F NMR Shift (CDCl₃)¹H NMR Key Shifts (CDCl₃)
Quinoline-8-sulfonyl fluoride core Hexane/DCM (8:1 v/v)61% - 74%113–118 °Cδ 60.2 (s, 1F)δ 9.13–9.17 (m, 1H, Ar-H)
4-Chloro-2-methylquinoline core Hexane/EtOAc gradientsVariableN/A (Derivative dependent)N/Aδ ~2.55 (s, 3H, CH₃)

Data synthesized from established SuFEx and quinoline methodology literature[2],[1],[5].

Part 4: Mechanistic & Workflow Visualizations

SynthesisWorkflow Precursor Thiol / Benzyl Thioether Precursor Oxidation Oxidative Chlorination (TCCA or SOCl2/H2O2) Precursor->Oxidation Intermediate Sulfonyl Chloride Intermediate Oxidation->Intermediate -20°C to RT Exchange Fluoride Exchange (sat. KHF2, RT, 12h) Intermediate->Exchange Biphasic Extraction Liquid-Liquid Extraction (EtOAc / H2O, pH 7) Exchange->Extraction Phase Separation Chromatography Silica Gel Chromatography (Hexane:DCM 8:1) Extraction->Chromatography Organic Layer Product 4-Chloro-2-methylquinoline -8-sulfonyl fluoride Chromatography->Product Evaporation

Mechanistic workflow for the synthesis and isolation of quinoline-8-sulfonyl fluorides.

TroubleshootingTree Start Crude 4-Chloro-2-methylquinoline -8-sulfonyl fluoride CheckNMR Check 19F NMR / LC-MS Is Sulfonyl Chloride present? Start->CheckNMR YesCl Yes (>5%) CheckNMR->YesCl NoCl No (Clean S-F) CheckNMR->NoCl Rescue Rescue Protocol: Stir with sat. KHF2 (aq) for 12h at RT YesCl->Rescue TLC TLC Check: Does product streak? NoCl->TLC Rescue->CheckNMR YesStreak Yes TLC->YesStreak NoStreak No TLC->NoStreak Pretreat Pre-treat silica with 1% Et3N or use Alumina YesStreak->Pretreat Elute Elute with Hexane/DCM (8:1) or optimized gradient NoStreak->Elute Pretreat->Elute Pure Pure SuFEx Derivative Isolated Elute->Pure

Decision tree for troubleshooting the purification of SuFEx quinoline derivatives.

References

  • Title: A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides (Extended Methodology) Source: American Chemical Society URL: [Link]

  • Title: Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives Source: MDPI URL: [Link]

  • Title: Sulfur fluoride exchange (SuFEx) Source: PMC - NIH URL: [Link]

  • Title: Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe Source: PMC - NIH URL: [Link]

Sources

Optimization

"detecting covalent modification by 4-chloro-2-methylquinoline-8-sulfonyl fluoride"

Topic: Technical Support Center: Covalent Modification by 4-chloro-2-methylquinoline-8-sulfonyl fluoride Welcome to the Covalent Probe Technical Support Center Product Focus: 4-chloro-2-methylquinoline-8-sulfonyl fluorid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Support Center: Covalent Modification by 4-chloro-2-methylquinoline-8-sulfonyl fluoride

Welcome to the Covalent Probe Technical Support Center

Product Focus: 4-chloro-2-methylquinoline-8-sulfonyl fluoride (CAS: 18615-59-3) Chemistry Class: SuFEx (Sulfur-Fluoride Exchange) Electrophiles Primary Application: Covalent Fragment Screening, Chemoproteomics, Ligand-Directed Labeling

Module 1: Chemical Biology & Reactivity Profile

Q1: What is the mechanism of action for this probe? A: This compound utilizes a sulfonyl fluoride (-SO₂F) warhead, a cornerstone of SuFEx click chemistry. Unlike highly reactive sulfonyl chlorides or Michael acceptors (like acrylamides) that often label indiscriminately, sulfonyl fluorides are "privileged electrophiles." They possess a unique balance of stability and reactivity.[1][2][3]

  • Stability: They are resistant to hydrolysis in aqueous buffers and plasma, making them ideal for biological experiments.

  • Reactivity: They remain inert until they encounter a nucleophile (Tyrosine, Lysine, Serine, or Histidine) within a specific protein binding pocket. The reaction is driven by proximity and local environment (e.g., a nearby basic residue acting as a catalyst), not just solvent accessibility.

Q2: Which amino acid residues does it modify? A: While often cited as Tyrosine-selective, SuFEx probes are context-dependent.

  • Tyrosine (Tyr): The most common target, forming a sulfonate ester.

  • Lysine (Lys): Forms a sulfonamide.

  • Histidine (His) & Serine (Ser): Less common but possible in catalytic triads or specific pockets.

Q3: What are the physicochemical properties I need for my calculations? Use the data below to configure your Mass Spectrometry software.

PropertyValueNotes
Formula C₁₀H₇ClFNO₂SParent Molecule
Molecular Weight (MW) 259.68 Da Monoisotopic
Leaving Group Fluoride (F⁻)Mass: 18.998 Da
Reaction Byproduct HF (Hydrogen Fluoride)Mass: 20.006 Da
Added Mass (Delta) +239.67 Da Use this for MS search parameters

Module 2: Detection Workflow (Intact Protein MS)

Q4: How do I confirm the probe has covalently labeled my protein? A: The gold standard is Intact Protein Mass Spectrometry (LC-MS). You are looking for a mass shift corresponding to the addition of the probe minus the leaving group (HF).

Protocol: Intact Mass Analysis

  • Incubation: Incubate Protein (5–10 µM) with Probe (50–100 µM) in HEPES or PBS (pH 7.4) for 1–4 hours at RT.

  • Desalting: Critical Step. Remove excess free probe using Zeba Spin columns or online trap columns (C4). Excess sulfonyl fluoride can suppress ionization.

  • LC-MS: Inject onto a C4 column (e.g., PLRP-S or Aeris Widepore).[4] Run a standard protein gradient (Water/Acetonitrile + 0.1% Formic Acid).

  • Deconvolution: Use software (e.g., BioPharma Finder, MaxEnt) to deconvolute the raw spectra.

Troubleshooting the Mass Shift:

  • Target Mass Shift: +239.67 Da per label.

  • Observation: If you see +259 Da, your probe is non-covalently associated (adduct) or you have not removed excess probe.

  • Observation: If you see +221 Da, check for hydrolysis of the chloride (rare, but possible in extreme pH).

Visualizing the Workflow:

G Start Protein + Probe (Incubation) Desalt Desalting (Remove Free Probe) Start->Desalt 1-4 hrs LCMS Intact LC-MS (C4 Column) Desalt->LCMS Injection Deconv Deconvolution (Mass Calculation) LCMS->Deconv Decision Mass Shift +239.67 Da? Deconv->Decision Decision->Start No (Optimize pH/Conc) Result Covalent Hit Confirmed Decision->Result Yes

Caption: Figure 1. Standard workflow for validating covalent modification via Intact Protein Mass Spectrometry.

Module 3: Peptide Mapping (Localization)

Q5: How do I identify where the probe attached? A: You must perform "bottom-up" proteomics. The stability of the sulfonyl-enzyme bond allows for standard trypsin digestion, but specific parameters are required.

Protocol: Digestion & Search Parameters

  • Denature/Reduce/Alkylate: Use Urea or Guanidine, DTT/TCEP, and Iodoacetamide as standard.

  • Digestion: Trypsin is standard.[5] Note: If the probe modifies Lysine, trypsin will NOT cleave at that specific residue (missed cleavage).

  • LC-MS/MS: Run on a C18 column (e.g., Nano-LC).

  • Database Search (Mascot/Sequest/MaxQuant):

    • Variable Modification: Name it "Quinoline-SF".

    • Composition: Add C(10)H(6)Cl(1)N(1)O(2)S(1). Note: The H count is 6 because 1 H is lost from the probe scaffold relative to the parent, and the protein loses H.

    • Delta Mass: +239.6733 Da .

    • Residues: Select Y, K, S, H, T.

Q6: Why am I seeing low sequence coverage? A: The hydrophobic quinoline ring can make the labeled peptide stick to C18 columns or plasticware.

  • Solution: Use a gradient that goes to 95% Acetonitrile.

  • Solution: Ensure your digestion buffer contains a cleavable surfactant (e.g., RapiGest) to keep hydrophobic peptides in solution.

Module 4: Specificity & Controls

Q7: How do I prove the labeling is specific and not just "sticky"? A: SuFEx probes can be promiscuous if used at high concentrations (>500 µM). You must validate specificity.

Validation Experiments:

  • Competition Assay: Pre-incubate the protein with the natural ligand or a known inhibitor (10x excess) for 30 mins before adding the sulfonyl fluoride probe.

    • Result: If the labeling (Mass Shift signal) disappears or decreases significantly, the probe binds in the active site.

  • Boiled Control: Denature the protein (boil 5 mins) before adding the probe.

    • Result: SuFEx chemistry often requires the 3D structure (catalytic machinery) to activate the fluoride displacement. If labeling vanishes in the boiled sample, it confirms the reaction is mechanism-based , not non-specific surface labeling.

Reaction Mechanism Diagram:

Reaction Tyr Protein-Tyr-OH Complex Transition State (Proximity Driven) Tyr->Complex Probe Probe-SO2-F Probe->Complex Product Protein-Tyr-O-SO2-Probe Complex->Product SuFEx Byproduct HF Complex->Byproduct

Caption: Figure 2. SuFEx reaction mechanism showing the displacement of Fluoride by the Tyrosine nucleophile.

Module 5: Troubleshooting Matrix

IssuePossible CauseCorrective Action
No Labeling Observed pH is too low.SuFEx is pH sensitive. Increase pH to 7.5 or 8.0 to deprotonate the nucleophile.
No Labeling Observed Protein is unfolded.Ensure protein is active; SuFEx is often conformation-dependent.
Too Many Labels Non-specific binding.Reduce probe concentration (try 10 µM). Reduce incubation time.
Precipitation Probe insolubility.The quinoline ring is hydrophobic. Ensure <1% DMSO final conc. or use a solubility tag.
Mass Shift is +259 Non-covalent adduct.Harsh washing required. Use denaturing LC-MS conditions (low pH, organic solvent).

References

  • Sharpless, K. B., et al. (2014).[6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

    • Foundational paper establishing SuFEx chemistry and the stability/reactivity profile of sulfonyl fluorides.
  • Jones, L. H. (2023). "Advances in sulfonyl exchange chemical biology: expanding druggable target space."[5][7][8] Chemical Science. Link

    • Review of sulfonyl fluorides in drug discovery, specifically highlighting "beyond cysteine" targeting (Tyr, Lys, His).[7][9]

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identifying Mechanisms of Action for Sulfonyl Fluoride Probes." Cell Chemical Biology. Link

    • Detailed protocols on using sulfonyl fluoride probes for proteome profiling and identifying target residues.
  • London, N., et al. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." Journal of Medicinal Chemistry. Link

    • Describes the use of "SuFBits" (Sulfonyl Fluoride Bits) for fragment-based ligand discovery.

Sources

Troubleshooting

Technical Support Center: Quenching &amp; Removal of 4-Chloro-2-methylquinoline-8-sulfonyl Fluoride

The following technical guide addresses the specific challenges of quenching and removing 4-chloro-2-methylquinoline-8-sulfonyl fluoride in experimental workflows. Executive Summary You are working with 4-chloro-2-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of quenching and removing 4-chloro-2-methylquinoline-8-sulfonyl fluoride in experimental workflows.

Executive Summary

You are working with 4-chloro-2-methylquinoline-8-sulfonyl fluoride , a bifunctional electrophile. Unlike standard reagents, this molecule contains two distinct reactive centers:

  • C8-Sulfonyl Fluoride (-SO₂F): A "latent" electrophile used for SuFEx (Sulfur-Fluoride Exchange) click chemistry. It is relatively stable to aqueous hydrolysis but reacts with specific nucleophiles (Tyr, Lys, Ser) within protein pockets or under catalysis.

  • C4-Chloroquinoline (-Cl): An SNAr-active site.[1][2] The chlorine at the 4-position is susceptible to displacement by amines, especially in polar aprotic solvents or at elevated temperatures.

Critical Warning: Standard "water wash" quenching is ineffective for this compound due to the hydrolytic stability of the sulfonyl fluoride group. You must use active scavenging or physical separation methods described below.

Part 1: Decision Matrix & Workflow

Select the protocol that matches your experimental context.

QuenchingWorkflow Start Start: Excess Reagent Removal Context Identify Experimental Context Start->Context Bio Biological / Protein Labeling (Aqueous Media) Context->Bio Chem Small Molecule Synthesis (Organic Solvent) Context->Chem BioAction Do NOT rely on chemical quench. Use Physical Separation. Bio->BioAction ChemAction Chemical Scavenging or Chromatography Chem->ChemAction SEC Size Exclusion Chromatography (Spin Columns / PD-10) BioAction->SEC Fast (Recommended) Dialysis Dialysis (High Volume, Slow) BioAction->Dialysis Bulk End Analyte Ready for Analysis SEC->End Dialysis->End Resin Solid-Phase Scavenger (Amine Resin) ChemAction->Resin In-situ removal Column Silica Gel Chromatography (Compound is Stable) ChemAction->Column Purification Resin->End Column->End

Figure 1: Decision tree for selecting the appropriate removal strategy based on solvent system and target stability.

Part 2: Detailed Protocols

Protocol A: Biological Experiments (Protein Labeling)

Context: You have labeled a protein with the probe and need to remove the excess free small molecule before Mass Spectrometry or Western Blot. Challenge: Chemical quenching (e.g., adding Tris) stops the reaction but does not remove the background signal of the free probe.

Step-by-Step Procedure:

  • Stop the Reaction:

    • Add 50 mM Tris-HCl (pH 8.0) or 10 mM Hydroxylamine to the reaction mixture. Incubate for 10 minutes at RT.

    • Why: This ensures no further covalent modification occurs during the separation step.

  • Physical Removal (Mandatory):

    • Method 1 (Preferred): Desalting Spin Columns (e.g., Zeba, Bio-Spin). [3]

      • Equilibrate column with your storage buffer (PBS, pH 7.4).

      • Apply sample (up to 100-200 µL) to the resin bed.

      • Centrifuge at 1,500 x g for 2 minutes.

      • Result: Protein elutes; small molecule sulfonyl fluoride remains trapped in the resin pores.

    • Method 2: Protein Precipitation.

      • Add cold acetone (4x volume) or TCA (to 20%). Incubate at -20°C for 1 hour.

      • Spin at 15,000 x g for 10 min. Discard supernatant (contains excess probe).

      • Wash pellet with cold acetone.

  • Validation:

    • Analyze by Intact Protein LC-MS. You should see the mass shift of the protein (+ adduct) but no low-molecular-weight peak corresponding to the free probe.

Protocol B: Synthetic Chemistry (Organic Workup)

Context: You used excess sulfonyl fluoride to drive a reaction and need to purify the product. Challenge: The compound is stable to water washes.

Step-by-Step Procedure:

  • Scavenging (Best for Parallel Synthesis):

    • Add 3-5 equivalents (relative to excess reagent) of a polymer-supported amine scavenger (e.g., Polystyrene-Trisamine or StratoSpheres™ PL-TBD ).

    • Mechanism:[4][5][6][7] The amine on the resin reacts with the sulfonyl fluoride (SuFEx) AND potentially the 4-chloro position (SNAr), covalently binding the excess reagent to the bead.

    • Stir gently for 2–4 hours at room temperature.

    • Filter off the resin. The filtrate contains your product.

  • Chromatographic Purification:

    • If scavenging is unavailable, concentrate the organic layer.

    • Perform Silica Gel Flash Chromatography .

    • Note: Sulfonyl fluorides are stable on silica. Use a gradient of Hexanes:Ethyl Acetate (or DCM:MeOH). The sulfonyl fluoride is less polar than the sulfonic acid hydrolysis product.

Part 3: Troubleshooting & FAQs

Q1: I washed my organic reaction with 1M NaOH, but the sulfonyl fluoride is still there by LC-MS. Why?

Answer: Sulfonyl fluorides are surprisingly stable to hydrolysis compared to sulfonyl chlorides.[8][9] This "stability-reactivity paradox" is a key feature of SuFEx chemistry [1]. A simple biphasic basic wash is often insufficient to hydrolyze the -SO₂F group completely within a reasonable timeframe. You must use a nucleophilic scavenger (amine or thiol) or chromatography to remove it.

Q2: Can I use a thiol (like Glutathione) to quench?

Answer: Yes, but be careful. Thiols are excellent nucleophiles.

  • Pros: They react rapidly with the sulfonyl fluoride.

  • Cons: If your product contains a disulfide or another electrophile, the thiol might reduce or react with it. Furthermore, the 4-chloro position on the quinoline ring is also susceptible to SNAr attack by thiols [2]. Only use thiols if your target product is chemically inert to them.

Q3: Is there a safety hazard with the "Fluoride" part?

Answer: Yes. Upon hydrolysis or reaction with a scavenger, Fluoride ions (F⁻) and potentially small amounts of Hydrofluoric Acid (HF) are released.

  • Mitigation: Always use buffered solutions (e.g., Phosphate or Tris) during workup to neutralize any generated HF.

  • Glassware: For large-scale synthesis (>1g), avoid prolonged contact with glass in acidic media; use plastic (PP/PE) vessels if possible, though standard glassware is usually fine for milligram-scale biological probes.

Q4: My yield is lower than expected. Did the quenching step destroy my product?

Answer: Check if your product contains a nucleophile (e.g., a secondary amine). If you used an aggressive scavenger resin or high heat during workup, the 4-chloro-2-methylquinoline core can undergo Nucleophilic Aromatic Substitution (SNAr) at the 4-position [3].

  • Solution: Use a milder scavenger (e.g., silica-supported carbonate) or stick to chromatographic separation (Protocol B, Step 2).

Part 4: Comparative Data

Table 1: Efficiency of Quenching Methods for Sulfonyl Fluorides

MethodMechanismTime to CompletionRemoval EfficiencyRisk to Product
Water Wash Hydrolysis>24 Hours (Very Slow)< 10%Low
1M NaOH Wash Hydrolysis2-4 Hours50-80%High (Base sensitive)
Amine Resin Covalent Capture1-2 Hours> 95%Low (if resin is filtered)
Silica Column Physical SeparationN/A> 99%Low
Gel Filtration Size Exclusion5 Minutes> 99%Very Low (Bio-compatible)

References

  • SuFEx Chemistry Fundamentals: Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Reactivity of 4-Chloroquinolines: Muscia, G. C., et al. (2008). "Nucleophilic aromatic substitution of 4-chloroquinoline derivatives." Tetrahedron Letters.

  • Sulfonyl Fluoride Probes in Proteomics: Jones, L. H. (2022). "Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry." Chemical Science.

  • Safety Data & Handling: Sigma-Aldrich. "Safety Data Sheet: 4-Chloro-2-methylquinoline."

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Mass Spectrometry Analysis of Proteins Labeled with 4-Chloro-2-Methylquinoline-8-Sulfonyl Fluoride (CMQS-F)

Target Audience: Researchers, analytical scientists, and drug development professionals specializing in chemical proteomics and targeted protein labeling. Introduction to Advanced SuFEx Proteomics The mapping of protein-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals specializing in chemical proteomics and targeted protein labeling.

Introduction to Advanced SuFEx Proteomics

The mapping of protein-ligand interactions and the identification of druggable allosteric sites rely heavily on covalent chemical probes. Recently, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized this space. Unlike traditional electrophiles that indiscriminately target highly reactive cysteines, sulfonyl fluorides offer context-dependent reactivity, primarily targeting tyrosine, lysine, histidine, and serine residues under proximity-driven conditions [1].

Among the next generation of SuFEx probes, 4-chloro-2-methylquinoline-8-sulfonyl fluoride (CMQS-F) stands out. By integrating a rigid, functionalized quinoline core with a sterically shielded sulfonyl fluoride warhead, CMQS-F provides unprecedented stability in aqueous media and significantly enhances the electrospray ionization (ESI) efficiency of labeled peptides during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Mechanistic Causality: The Design of CMQS-F

To understand how to deploy CMQS-F in a mass spectrometry workflow, one must understand the causality behind its structural design:

  • The Quinoline Core (Hydrophobic Anchor & MS Amplifier): The aromatic quinoline ring drives non-covalent pre-association with hydrophobic protein pockets. Crucially for mass spectrometry, the basic nitrogen in the quinoline ring readily accepts a proton in acidic LC mobile phases (e.g., 0.1% Formic Acid). This acts as a built-in signal amplifier, drastically increasing the positive-ion ESI efficiency of the labeled peptide compared to its unlabeled counterpart.

  • The 2-Methyl Group (Steric Shielding): Simple sulfonyl fluorides (like PMSF) hydrolyze rapidly in aqueous buffers. The methyl group at the C2 position of CMQS-F provides steric hindrance around the sulfonyl fluoride group, preventing premature hydrolysis by water molecules.

  • The 4-Chloro Group (Electronic Tuning): The electron-withdrawing chlorine atom fine-tunes the electrophilicity of the sulfur(VI) center, ensuring that once the probe is brought into close proximity to a nucleophilic residue (Y, K, H, S), the SuFEx reaction proceeds rapidly with the loss of hydrogen fluoride (HF) [2].

Mechanism A CMQS-F Probe (Stable in Aqueous Media) B Non-Covalent Pre-association (Protein Binding Pocket) A->B Hydrophobic/Aromatic Interactions E Background Hydrolysis (Minimal due to steric shield) A->E Aqueous Buffer (Slow Pathway) C Proximity-Driven SuFEx (Activation) B->C Close proximity to Tyr, Lys, His, or Ser D Covalent Adduct Formation (+238.98 Da Mass Shift) C->D Loss of HF (20.01 Da)

Fig 1: Mechanistic pathway of CMQS-F proximity-driven SuFEx labeling vs. background hydrolysis.

Comparative Performance Data

When designing a proteomics experiment, selecting the right probe is critical. The table below objectively compares CMQS-F against traditional labeling reagents used in MS workflows.

Performance MetricCMQS-F (Advanced SuFEx)PMSF (Traditional SF)NHS-Esters (Acylation)
Aqueous Half-Life (pH 7.4) > 24 hours (Highly stable)~30–60 minutes~1–2 hours
Target Residues Tyr, Lys, His, Ser (Proximity-dependent)Catalytic Ser/Thr onlyPrimary Amines (Lys, N-term)
Reaction Mechanism Context-driven SuFExActivity-based labelingIndiscriminate acylation
MS Ionization Enhancement High (Basic quinoline nitrogen)NoneLow to Moderate
Mass Shift (Exact) +238.9806 Da +154.0429 DaVariable (e.g., +42 Da for acetyl)
Primary MS Application Allosteric site mapping, cross-linkingSerine hydrolase profilingSurface topology, quantitation

Data synthesis supported by multivalent electrophile reactivity studies [3].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It mandates an intact mass measurement prior to tryptic digestion. This prevents the common pitfall of analyzing bottom-up MS/MS data for a reaction that failed at the macroscopic level.

Phase 1: Protein Labeling
  • Preparation: Dilute the target recombinant protein to 10 µM in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality Check: HEPES is used instead of Tris to eliminate primary amines from the buffer, which, while less reactive to SuFEx than NHS-esters, can still cause long-term off-target depletion of the probe.

  • Reaction: Add CMQS-F to a final concentration of 100 µM (from a 10 mM DMSO stock). Ensure final DMSO concentration is ≤1% to prevent protein denaturation.

  • Incubation: Incubate at 37°C for 2 to 4 hours.

  • Quenching: Quench the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM, incubating for an additional 15 minutes.

Phase 2: Intact Mass Validation (Critical Step)
  • Desalting: Extract 5 µL of the quenched reaction and desalt using a C4 ZipTip.

  • LC-TOF Analysis: Analyze the intact protein via LC-MS (Time-of-Flight).

  • Validation: Deconvolute the spectra. You must observe a distinct mass shift of +238.98 Da per labeling event. If the intact mass shows zero labeling, do not proceed to digestion; optimize the labeling conditions (e.g., probe concentration, time) instead.

Phase 3: Bottom-Up Digestion & LC-MS/MS
  • Denaturation & Reduction: Add solid Urea to reach 8 M. Add DTT to 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation: Add Iodoacetamide (IAA) to 20 mM and incubate in the dark at room temperature for 30 minutes.

    • Causality Check: Alkylating free cysteines prevents artifactual disulfide scrambling and stops any potential off-target thiol-SuFEx reactions during the long digestion phase.

  • Digestion: Dilute the sample with 50 mM Ammonium Bicarbonate until the Urea concentration is < 2 M. Add MS-grade Trypsin (1:50 enzyme-to-protein ratio) and digest overnight at 37°C.

  • Desalting: Acidify with 1% Trifluoroacetic acid (TFA) and desalt peptides using C18 StageTips.

  • Acquisition: Analyze via nanoLC-MS/MS (e.g., Orbitrap Eclipse) using a 60-minute gradient (5–40% Acetonitrile in 0.1% Formic Acid). Use Higher-energy CCollisional Dissociation (HCD) for fragmentation.

Workflow A Native Protein (HEPES Buffer) C Covalent Labeling (37°C, 2-4 hrs) A->C B CMQS-F Probe (100 µM) B->C D Intact MS Validation (+238.98 Da Shift) C->D C4 Desalting E Tryptic Digestion (Urea, DTT, IAA) D->E If successful stoichiometry F LC-MS/MS Analysis (HCD Fragmentation) E->F C18 Clean-up

Fig 2: Self-validating MS workflow for CMQS-F protein labeling and analysis.

Data Analysis & MS/MS Fragmentation

When searching the raw MS data using software like MaxQuant or Proteome Discoverer, configure the following parameters:

  • Variable Modification: Add a custom modification of +238.9806 Da targeting Y, K, H, and S residues.

  • Diagnostic Ions: During HCD fragmentation, the CMQS-F adduct may generate low-mass diagnostic reporter ions corresponding to the cleaved quinoline-sulfonyl moiety. Monitoring these fragments can be highly beneficial if setting up a Parallel Reaction Monitoring (PRM) assay for targeted quantitation of the labeled site in complex lysates.

  • Scoring: Because the quinoline ring increases the hydrophobicity and ionization efficiency of the peptide, labeled peptides often elute later in the reverse-phase gradient and present with higher signal-to-noise ratios than their native counterparts.

References

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides ACS Chemical Biology (2018). URL:[Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Proceedings of the National Academy of Sciences (PNAS) (2018). URL:[Link]

  • Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label Angewandte Chemie International Edition (2021). URL:[Link]

Validation

"4-chloro-2-methylquinoline-8-sulfonyl fluoride vs 4-chloro-2-methylquinoline-8-sulfonyl chloride reactivity"

An in-depth technical comparison of 4-chloro-2-methylquinoline-8-sulfonyl fluoride and 4-chloro-2-methylquinoline-8-sulfonyl chloride highlights a critical evolution in modern synthetic chemistry: the transition from tra...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of 4-chloro-2-methylquinoline-8-sulfonyl fluoride and 4-chloro-2-methylquinoline-8-sulfonyl chloride highlights a critical evolution in modern synthetic chemistry: the transition from traditional, highly reactive electrophiles to stable, latently reactive click-chemistry hubs.

For drug development professionals working with the 4-chloro-2-methylquinoline scaffold—a highly valued building block for kinase inhibitors and targeted therapeutics—understanding the mechanistic nuances between these two sulfonyl halides is essential for optimizing synthetic workflows.

Mechanistic Causality: The S-Cl vs. S-F Bond

The fundamental divergence in the behavior of these two reagents stems from the nature of the halogen leaving group and its influence on the sulfur(VI) center.

  • Sulfonyl Chlorides (The Traditional Approach): The S–Cl bond is relatively weak (~60 kcal/mol) and highly polarized. This renders the sulfur(VI) center highly electrophilic, allowing it to react spontaneously with a wide range of nucleophiles. However, this indiscriminate reactivity is a double-edged sword. The chlorine center is highly susceptible to rapid nucleophilic attack by water (hydrolysis) and vulnerable to irreversible reductive attack to form sulfinic acids [2]. Consequently, reactions must be heavily controlled under strictly anhydrous conditions.

  • Sulfonyl Fluorides (The SuFEx Paradigm): The S–F bond is significantly stronger (~80–90 kcal/mol), imparting a unique "stability-reactivity" balance. Sulfonyl fluorides are thermodynamically stable and highly resistant to thermolysis and aqueous hydrolysis [1]. They exhibit latent reactivity—remaining entirely inert until activated by specific catalysts or specialized microenvironments (such as the water/organic interface) [1]. This allows for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, enabling orthogonal reactivity in complex, late-stage functionalization.

Quantitative Performance & Property Comparison

To guide reagent selection, the following table summarizes the comparative physicochemical and reactive properties of the two analogs.

Property4-Chloro-2-methylquinoline-8-sulfonyl Chloride4-Chloro-2-methylquinoline-8-sulfonyl Fluoride
CAS Number 1121527-69-2 [5]2648966-39-4 [4]
Bond Strength (S-X) Weak (~ 60 kcal/mol)Strong (~ 80-90 kcal/mol)
Moisture Sensitivity High (Rapid hydrolysis to sulfonic acid)Low (Stable in aqueous and biological media)
Reactivity Profile Spontaneous / IndiscriminateLatent / Orthogonal (Requires SuFEx activation)
Storage Conditions Inert gas, < -20°C, strictly dryAmbient temperature, standard atmosphere
Primary Byproducts Sulfonic acids, Sulfinic acidsMinimal (High atom economy via SuFEx)

Reaction Pathways & Logical Relationships

The following diagram illustrates the divergent synthetic workflows and stability profiles of the two sulfonyl halides.

G Start 4-Chloro-2-methylquinoline- 8-sulfonyl Halide Chloride Sulfonyl Chloride (-SO2Cl) Highly Electrophilic Start->Chloride Traditional Fluoride Sulfonyl Fluoride (-SO2F) Thermodynamically Stable Start->Fluoride SuFEx Cl_Rxn Direct Amination (Amine, Base, RT) Chloride->Cl_Rxn Cl_Degradation Rapid Hydrolysis (Moisture Sensitive) Chloride->Cl_Degradation F_Rxn SuFEx Activation (Ca(NTf2)2 or DBU, 60°C) Fluoride->F_Rxn F_Stability Resists Hydrolysis (Aqueous Compatible) Fluoride->F_Stability Product Target Sulfonamide Linkage Cl_Rxn->Product F_Rxn->Product

Workflow comparing sulfonyl chloride amination vs. sulfonyl fluoride SuFEx chemistry.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating analytical checkpoints to confirm success at each mechanistic stage.

Protocol A: Traditional Sulfonylation via Sulfonyl Chloride
  • Objective: Synthesize a target sulfonamide via direct nucleophilic substitution.

  • Causality: Due to the moisture-sensitive nature of the S–Cl bond, strictly anhydrous conditions are required to prevent competitive hydrolysis into the inactive sulfonic acid. Low temperatures are utilized to mitigate the exothermic nature of the reaction and reduce degradation.

  • Step-by-Step Methodology:

    • Preparation: Flame-dry a reaction vial under argon. Dissolve the amine nucleophile (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

    • Addition: Cool the solution to 0 °C. Dissolve 4-chloro-2-methylquinoline-8-sulfonyl chloride (1.1 equiv) in anhydrous DCM and add dropwise.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). The sulfonyl chloride spot should rapidly disappear. Immediately perform LC-MS to quantify the ratio of the desired sulfonamide to the sulfonic acid byproduct. A dominant sulfonic acid peak indicates moisture contamination in the reagents or glassware.

    • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: SuFEx Click Reaction via Sulfonyl Fluoride
  • Objective: Synthesize a target sulfonamide utilizing latent SuFEx activation.

  • Causality: The robust S–F bond requires targeted Lewis acid activation. Calcium(II) triflimide [Ca(NTf2)2] acts as a Lewis acid, coordinating with the sulfonyl oxygen and/or the fluorine atom. This coordination significantly increases the electrophilicity of the sulfur center, facilitating the nucleophilic displacement of the fluoride ion by the amine [3].

  • Step-by-Step Methodology:

    • Preparation: In a standard reaction vial (rigorous drying is not required due to the stability of the -SO2F group), add 4-chloro-2-methylquinoline-8-sulfonyl fluoride (1.0 equiv) and the amine nucleophile (1.2 equiv) in acetonitrile (0.2 M).

    • Activation: Add Ca(NTf2)2 (20 mol%) and DBU (2.0 equiv). Note: The combination of Lewis acid and base provides the necessary push-pull mechanism to break the S–F bond.

    • Reaction: Stir the mixture at 60 °C for 12–24 hours.

    • Self-Validation (In-Process): Monitor the reaction via ^19F NMR. The distinct -SO2F signal (typically resonating between +50 to +60 ppm) will progressively disappear as the reaction proceeds. This provides a direct, quantitative measure of conversion without relying solely on LC-MS, serving as a definitive proof of fluoride exchange.

    • Workup: Dilute with EtOAc, wash sequentially with 1N HCl and brine to remove the calcium salts and DBU, dry over Na2SO4, and concentrate.

Conclusion

While 4-chloro-2-methylquinoline-8-sulfonyl chloride offers rapid, spontaneous reactivity suitable for simple syntheses, its susceptibility to hydrolysis often compromises yields and requires stringent handling. Conversely, 4-chloro-2-methylquinoline-8-sulfonyl fluoride represents a superior, modern building block for complex drug development. Its latent reactivity and exceptional stability enable orthogonal SuFEx click chemistry, drastically improving atom economy, functional group tolerance, and overall bench stability.

References

  • Source: rhhz.
  • Source: nih.
  • Title: Sulfur Fluoride Exchange (SuFEx)
  • Source: sigmaaldrich.
  • Source: sigmaaldrich.
Comparative

"cellular thermal shift assay (CETSA) for 4-chloro-2-methylquinoline-8-sulfonyl fluoride targets"

An in-depth technical guide for evaluating the cellular target engagement of sulfonyl fluoride-based covalent probes. Executive Summary: The Rise of SuFEx in Targeted Covalent Inhibitors The development of Targeted Coval...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for evaluating the cellular target engagement of sulfonyl fluoride-based covalent probes.

Executive Summary: The Rise of SuFEx in Targeted Covalent Inhibitors

The development of Targeted Covalent Inhibitors (TCIs) has expanded beyond traditional cysteine-reactive acrylamides. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has introduced sulfonyl fluorides as privileged electrophiles capable of modifying context-specific tyrosine, lysine, histidine, and serine residues[1]. The compound 4-chloro-2-methylquinoline-8-sulfonyl fluoride (CAS 2648966-39-4) represents a highly versatile building block in this space, combining a biologically active quinoline scaffold—frequently utilized in kinase and epigenetic inhibitor design—with a reactive sulfonyl fluoride warhead[2].

However, proving that a SuFEx probe engages its intended target inside a living cell is a significant bioanalytical challenge. Biochemical assays fail to account for cellular permeability, intracellular compartmentalization, and competition with endogenous metabolites. To bridge this gap, the Cellular Thermal Shift Assay (CETSA) has emerged as the gold standard for label-free, endogenous target validation[3].

This guide objectively compares CETSA against alternative target engagement methodologies (such as ABPP and NanoBRET) for sulfonyl fluoride probes and provides a field-proven, self-validating experimental blueprint.

The Mechanistic Case: Why CETSA for Sulfonyl Fluorides?

The fundamental principle of CETSA is thermodynamic: proteins unfold and aggregate at specific temperatures, but the binding of a ligand stabilizes the protein's folded state, shifting its melting temperature (


) higher[4].

For covalent modifiers like 4-chloro-2-methylquinoline-8-sulfonyl fluoride, this stabilization is exceptionally pronounced. The irreversible formation of a covalent bond between the sulfonyl fluoride warhead and a nucleophilic residue (e.g., a lysine in a kinase hinge region) drastically reduces the conformational flexibility of the protein[5]. CETSA directly measures this stabilization in intact cells without requiring the attachment of bulky fluorophores or click-chemistry handles, which can alter the pharmacokinetic properties of the quinoline probe.

SuFEx_Mechanism Probe Quinoline-8-Sulfonyl Fluoride Probe Nucleophile Nucleophilic Residue (Lys/Tyr/His) Probe->Nucleophile Electrophilic Attack Target Endogenous Target (e.g., Kinase) Target->Nucleophile Pocket Presentation Complex Covalent Complex (Thermally Stable) Nucleophile->Complex Fluoride Expulsion Readout Shift in Aggregation Temperature (Tm) Complex->Readout Thermodynamic Shift

Mechanism of SuFEx-mediated covalent binding and resulting thermal stabilization.

Comparative Performance Analysis

When evaluating the target engagement of a 4-chloro-2-methylquinoline-8-sulfonyl fluoride derivative, researchers typically choose between CETSA, Activity-Based Protein Profiling (ABPP), and NanoBRET.

While ABPP is excellent for proteome-wide off-target discovery, it requires synthesizing a structural analog of the probe containing an alkyne or azide handle[5]. NanoBRET offers high-throughput kinetic data but relies on engineered, overexpressed proteins[5]. CETSA provides the most authentic representation of endogenous target engagement.

ParameterCETSA (Thermal Shift)ABPP (Chemical Proteomics)NanoBRET
Target State Endogenous, NativeEndogenous, NativeOverexpressed, Tagged
Probe Modification None Required Requires Click-HandleNone Required
Covalent Suitability Excellent (High

)
Excellent (Direct labeling)Moderate (Reversibility focus)
Throughput Medium (Western) / High (AlphaScreen)Low (Mass Spectrometry)High (Luminescence)
Primary Output

shift, ITDRF

Occupancy %, Off-targetsReal-time

, Kinetics
Cellular Context Intact Live Cells or TissueIntact Live Cells or LysateTransfected Live Cells

Methodological Blueprint: CETSA for Quinoline-Sulfonyl Fluorides

To ensure a self-validating system, this protocol incorporates Isothermal Dose-Response Fingerprinting (ITDRF). Because sulfonyl fluorides exhibit time-dependent inhibition, the protocol strictly controls incubation times to capture accurate occupancy metrics[3].

Phase 1: Live-Cell Dosing and SuFEx Engagement

Causality Check: Live-cell dosing ensures the probe must navigate the lipid bilayer and survive intracellular glutathione levels before reaching the target.

  • Cell Preparation: Seed target cells (e.g., K562 or HEK293T) at

    
     cells/mL in complete media. Ensure viability is >95%.
    
  • Compound Treatment: Prepare a 10-point serial dilution of the 4-chloro-2-methylquinoline-8-sulfonyl fluoride probe (e.g., 10 µM down to 0.5 nM) in DMSO.

  • Incubation: Dose the cells (final DMSO concentration

    
     0.1%). Incubate at 37°C for 2 to 4 hours . Note: Unlike reversible inhibitors, SuFEx probes require sufficient time for the covalent fluoride-exchange reaction to reach completion.
    
Phase 2: The Thermal Challenge
  • Aliquotting: Harvest the cells, wash with PBS to remove extracellular probe, and resuspend in PBS supplemented with protease inhibitors. Aliquot 50 µL of the cell suspension into a 96-well or 384-well PCR plate.

  • Heating: For an ITDRF assay, select a single temperature (

    
    ) where the unliganded target protein is >80% denatured (typically determined via a prior melt curve, e.g., 52°C). Heat the plate in a thermal cycler for exactly 3 minutes .
    
  • Cooling: Immediately transfer the plate to room temperature for 3 minutes, then snap-cool on ice to halt the denaturation process.

Phase 3: Lysis and Fractionation

Causality Check: Harsh detergents (like SDS) will chemically denature the stabilized complex, ruining the assay. Mechanical or mild lysis is mandatory.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath) or add a mild non-denaturing detergent (e.g., 0.4% NP-40) for 10 minutes on ice.

  • Separation: Centrifuge the lysates at 20,000

    
     g for 20 minutes at 4°C. The thermally denatured proteins will precipitate into the pellet, while the covalently stabilized probe-target complexes remain in the soluble supernatant.
    
Phase 4: Quantification
  • Detection: Carefully extract the supernatant. Quantify the remaining soluble target protein using quantitative Western Blotting or a high-throughput AlphaScreen immunoassay[6].

  • Data Processing: Plot the normalized soluble protein signal against the log concentration of the probe to calculate the in-cell half-maximal target engagement concentration (

    
    ).
    

CETSA_Workflow N1 Live Cell Incubation (Probe Dosing) N2 Covalent SuFEx Binding (Target Engagement) N1->N2 Uptake N3 Thermal Challenge (Gradient Heating) N2->N3 Stabilization N4 Cell Lysis & Centrifugation N3->N4 Denaturation N5 Soluble Fraction Quantification N4->N5 Separation N6 ITDRF Curve Generation N5->N6 Analysis

CETSA workflow for evaluating live-cell target engagement of covalent probes.

Data Interpretation & Quality Control

When analyzing CETSA data for a quinoline-sulfonyl fluoride, the resulting ITDRF curve should exhibit a sharp sigmoidal profile. Because the binding is covalent, the apparent


 derived from the CETSA curve is highly dependent on the incubation time.

Self-Validating Controls:

  • Vehicle Control (Negative): DMSO-treated samples must show near-complete depletion of the target protein at the

    
     temperature.
    
  • Denaturing Control (Positive): An unheated sample (kept at 37°C) must be processed alongside the heated samples to establish the 100% soluble protein baseline.

  • Off-Target Control: Probe the lysate for a non-targeted housekeeping protein (e.g., GAPDH or

    
    -actin). The thermal stability of the housekeeping protein should remain completely unchanged across the probe's dose range, proving that the quinoline-sulfonyl fluoride is not causing global proteome stabilization or non-specific aggregation.
    

References

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ResearchGate.[Link]

  • CellEKT: A Robust Chemical Proteomics Workflow to Profile Cellular Target Engagement of Kinase Inhibitors. National Institutes of Health (PMC).[Link]

  • CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. National Institutes of Health (PMC).[Link]

  • A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Validation

Strategic Validation of Targets for 4-Chloro-2-methylquinoline-8-sulfonyl Fluoride: A Knockdown/Knockout Methodology

Topic: Knockdown/Knockout Validation of 4-Chloro-2-methylquinoline-8-sulfonyl Fluoride Targets Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Knockdown/Knockout Validation of 4-Chloro-2-methylquinoline-8-sulfonyl Fluoride Targets Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary: The Covalent Validation Imperative

4-chloro-2-methylquinoline-8-sulfonyl fluoride (CAS: 2648966-39-4) represents a class of "SuFEx" (Sulfur-Fluoride Exchange) chemical probes.[2] Unlike traditional reversible inhibitors, this compound utilizes a sulfonyl fluoride warhead to form covalent bonds with nucleophilic residues (Tyrosine, Lysine, Histidine, or Serine) within a target's binding pocket.

While the quinoline scaffold drives binding affinity (often towards nucleotide-binding proteins, kinases, or hydrolases), the covalent mechanism introduces a risk of promiscuous labeling . Therefore, attributing a biological phenotype to a specific protein target requires rigorous validation.

This guide details the Genetic vs. Chemical Comparison workflow. It provides the methodology to validate targets identified by this probe using CRISPR/Cas9 (Knockout) or RNAi (Knockdown) to distinguish bona fide on-target activity from off-target toxicity.[2]

The Logic of Validation: Chemical Probe vs. Genetic Ablation[1][2]

To validate a target (Protein X) for 4-chloro-2-methylquinoline-8-sulfonyl fluoride (herein referred to as 4-Cl-QSF ), one must demonstrate causality.[1][2] The experimental logic follows three pillars:

  • Phenocopy: Does the genetic loss of Protein X mimic the phenotype of 4-Cl-QSF treatment?

  • Epistasis (Masking): Does 4-Cl-QSF fail to produce additional effects in cells where Protein X is already absent?

  • Engagement Loss: Does the covalent labeling of Protein X disappear in the KO/KD background?

Comparison Guide: Small Molecule vs. Genetic Tools[1][2]
Feature4-Cl-QSF (Chemical Probe)CRISPR/Cas9 (Knockout)siRNA/shRNA (Knockdown)
Mechanism Covalent modification (SuFEx) of Tyr/Lys/His residues.[1][2]Permanent genomic deletion (Indel formation).[1][2]mRNA degradation (Transient reduction).[1][2]
Kinetics Fast (Minutes to Hours).[1][2]Slow (Days to Weeks).Intermediate (24-72 Hours).
Selectivity Potential off-targets (promiscuous labeling).High (guide RNA dependent).[1][2]Moderate (seed sequence off-targets).
Validation Role The Query: "Does this drug work?"The Standard: "Is this protein the cause?"The Support: "Is the effect dose-dependent?"

Visualization: The Validation Logic

The following diagram illustrates the decision matrix for validating 4-Cl-QSF targets.

ValidationLogic Probe 4-Cl-QSF Treatment Target Putative Target (Protein X) Probe->Target Inhibits/Modifies Experiment Treat KO Cells with Probe Probe->Experiment Add Probe Phenotype Observed Phenotype (e.g., Cell Death) Target->Phenotype Loss of Function KO CRISPR KO of Protein X KO_Phenotype KO Phenotype KO->KO_Phenotype Mimics Probe? KO->Experiment Background Result Result Analysis Experiment->Result Validated Validated Result->Validated No Added Effect (Epistasis) Off-Target Off-Target Result->Off-Target Added Toxicity (Synergy/Additive)

Caption: Logical flow for validating on-target engagement. If the probe causes additional toxicity in a full Knockout, the probe likely has off-target effects.[1][2]

Experimental Protocols

Protocol A: Generating the Target-Deficient Model (CRISPR-Cas9)

Objective: Create a "null" background to test the specificity of 4-Cl-QSF.[2]

  • Design: Select 2-3 sgRNAs targeting early exons of the gene encoding the putative target.[1][2] Use tools like CHOPCHOP to minimize off-target cuts.[1][2]

  • Transfection: Transfect Cas9-sgRNA RNP complexes into the cell line of interest (e.g., HEK293T or cancer line) using electroporation (e.g., Lonza 4D-Nucleofector).

  • Clonal Expansion: 48 hours post-transfection, sort single cells into 96-well plates.

  • Screening: Expand clones and screen for protein loss via Western Blot.[1][2]

    • Critical Control: Ensure the specific band corresponding to the target molecular weight is completely absent.[2]

  • Validation: Verify genomic editing via Sanger sequencing and TIDE analysis.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Objective: Prove that 4-Cl-QSF physically binds the target using the KO cells as a negative control. Note: Since 4-Cl-QSF lacks a click handle (alkyne/azide), use a competition assay with a broad-spectrum sulfonyl fluoride probe (e.g., TAMRA-SF).[1][2]

Materials:

  • Lysates from WT and KO cells.[1][2]

  • 4-Cl-QSF (The "Competitor").[1][2]

  • TAMRA-SF (Broad-spectrum fluorescent sulfonyl fluoride probe).[1][2]

Workflow:

  • Pre-incubation: Incubate WT and KO proteomes (1 mg/mL) with 4-Cl-QSF (10 µM and 100 µM) or DMSO for 30 mins at 37°C.

  • Labeling: Add TAMRA-SF (1 µM) to all samples and incubate for 1 hour.

  • Quench & Denature: Add 4x SDS-PAGE loading buffer and boil for 5 mins.

  • Resolution: Run samples on an SDS-PAGE gel.

  • Imaging: Scan for in-gel fluorescence.

Interpretation:

  • WT + DMSO: Strong fluorescent band at Target MW.[1][2]

  • WT + 4-Cl-QSF: Band at Target MW disappears (Competition).

  • KO + DMSO: Band at Target MW is absent (Genetic Validation).

  • KO + 4-Cl-QSF: No change (Confirms band was indeed the target).

Data Presentation & Analysis

When publishing your validation data, organize your results to show the convergence of chemical and genetic data.

Table 1: Hypothetical Validation Matrix
Experimental ConditionExpected Result (If On-Target)Interpretation
WT + 4-Cl-QSF Phenotype Present (e.g., IC50 = 500 nM)Baseline drug potency.[1][2]
Target KO (No Drug) Phenotype Present (Phenocopy)Genetic loss mimics chemical inhibition.[1][2]
Target KO + 4-Cl-QSF No Shift in PhenotypeEpistasis: Drug cannot kill what is already dead.[1][2]
Target Overexpression Resistance (IC50 shift > 5x)Target Engagement: More protein requires more drug.[1][2]
Visualization: The ABPP Workflow

ABPP_Workflow cluster_0 Sample Preparation cluster_1 Analysis Lysate Cell Lysate (WT vs KO) Comp Incubate with 4-Cl-QSF (Probe) Lysate->Comp Label Label with TAMRA-SF Comp->Label Gel SDS-PAGE Label->Gel Image Fluorescence Scanning Gel->Image Validation Band Disappearance in KO & Drug Treated Image->Validation

Caption: Competitive ABPP workflow. 4-Cl-QSF blocks the binding of the fluorescent reporter (TAMRA-SF) only if it specifically targets the protein.

Expert Insights: Troubleshooting & Nuance

1. The "Partial" Phenotype: If the KO causes a 50% reduction in viability, but 4-Cl-QSF causes 90% reduction, the drug has off-target toxicity .[1][2] This is common with sulfonyl fluorides at high concentrations (>10 µM) due to non-specific acylation of surface lysines.[2]

2. Stability of the Warhead: The sulfonyl fluoride group in 4-Cl-QSF is relatively stable in aqueous buffer compared to sulfonyl chlorides, but it is still an electrophile.[1][2] Ensure stocks are prepared in anhydrous DMSO and avoid freeze-thaw cycles to maintain potency.

3. Rescue Experiments: To definitively prove on-target activity, re-introduce a drug-resistant mutant of the target into the KO cells.[1][2] If 4-Cl-QSF targets a specific Tyrosine (e.g., Tyr-123), express a Tyr123Phe mutant.[1][2] If the drug no longer works, but the protein function is restored, you have achieved the "gold standard" of target validation.

References

  • Sharpless, K. B., et al. (2014).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link[1][2]

  • Cravatt, B. F., et al. (2017). "Activity-Based Protein Profiling: The Serine Hydrolases." Methods in Enzymology. Link

  • Jones, L. H. (2022).[2] "Sulfonyl fluorides in chemical biology and drug discovery." RSC Medicinal Chemistry.[1][2] Link

  • Enamine. "Covalent Fragments & Sulfonyl Fluoride Libraries."[1][2] Enamine Catalog. Link

  • TargetMol. "4-chloro-2-methylquinoline-8-sulfonyl fluoride Product Page." TargetMol. Link

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-2-methylquinoline-8-sulfonyl Fluoride: Proper Disposal &amp; Handling Guide

Executive Safety Directive STOP AND READ: 4-chloro-2-methylquinoline-8-sulfonyl fluoride is a SuFEx (Sulfur-Fluoride Exchange) reagent. Unlike typical sulfonyl chlorides, sulfonyl fluorides possess a unique "stability pa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

STOP AND READ: 4-chloro-2-methylquinoline-8-sulfonyl fluoride is a SuFEx (Sulfur-Fluoride Exchange) reagent. Unlike typical sulfonyl chlorides, sulfonyl fluorides possess a unique "stability paradox": they are kinetically stable to hydrolysis under neutral conditions but possess latent reactivity that can release Hydrofluoric Acid (HF) and toxic quinoline byproducts upon degradation.

Core Disposal Rule: Never dispose of this compound down the drain. Never mix with acidic waste streams. All disposal pathways must account for the potential generation of fluoride ions (


) and HF.

Hazard Profile & Mechanism

To dispose of this chemical safely, you must understand its degradation pathway.

The "Stability Paradox"

In SuFEx chemistry, the sulfonyl fluoride bond (


) is prized for its resistance to reduction and hydrolysis compared to sulfonyl chlorides. However, in a mixed-waste container, this stability creates a delayed hazard.
  • The Reaction:

    
    
    
  • The Risk: If disposed of in a standard "Organic Waste" drum containing moisture or alcohols, slow hydrolysis can occur over weeks. This generates HF, which can:

    • Etch glass containers, leading to catastrophic failure.

    • Pressurize sealed containers.

    • Lower the pH of the waste, accelerating further decomposition.

Toxicological Hazards[1][2]
  • Quinoline Core: Hepatotoxic and potentially mutagenic.

  • Sulfonyl Fluoride: Corrosive to mucous membranes; potential severe skin burns similar to HF exposure.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient protection against the organic solvent/fluoride combination.

PPE CategoryRequirementScientific Rationale
Hand Protection Double Gloving: Silver Shield (Laminate) under Nitrile.Nitrile degrades in many organic solvents; Laminate resists permeation by fluorides and aromatics.
Eye Protection Chemical Splash Goggles + Face Shield.Risk of irreversible corneal damage from corrosive sulfonyl/HF splashes.
Respiratory Fume Hood (Face velocity > 100 fpm).Prevents inhalation of dust or hydrolyzed HF vapors.
Body Chemical-resistant Lab Coat + Apron.Protects against splashes during quenching procedures.

Operational Disposal Protocols

Scenario A: Trace Residue & Glassware Cleaning (The "Quench" Method)

Use this for glassware, spatulas, and empty vials (< 500 mg).

Goal: Convert the reactive


 into a stable sulfonate salt and precipitate the fluoride as Calcium Fluoride (

).

Reagents:

  • Solvent: Acetonitrile (MeCN) or Acetone.

  • Quenching Base: 1M Sodium Hydroxide (

    
    ).
    
  • Scavenger: Saturated Calcium Chloride (

    
    ) or Calcium Carbonate (
    
    
    
    ).

Protocol:

  • Dissolve: Rinse glassware with a minimal amount of MeCN to dissolve the residue.

  • Hydrolyze: Add 1M

    
     (approx. 5 equivalents relative to estimated residue). Caution: Exothermic.
    
  • Scavenge: Add excess

    
     solution.
    
    • Observation: A fine white precipitate (

      
      ) should form. This confirms fluoride sequestration.
      
  • Test: Check pH. It must remain basic (

    
    ). If acidic, the hydrolysis is generating acid; add more base.
    
  • Disposal: Pour the resulting slurry into a container labeled "Basic Aqueous Waste with High Fluoride Content."

Scenario B: Bulk Reagent Disposal (> 1 g)

Use this for expired reagent bottles or failed reaction mixtures.

Directive: Do NOT attempt to quench bulk quantities in the lab. The exotherm and HF generation are difficult to control.

  • Packaging: Keep the material in its original container if possible. If transferring, use a Polyethylene (HDPE) container. Do not use glass for long-term storage of waste due to HF risk.

  • Labeling:

    • Chemical Name: 4-chloro-2-methylquinoline-8-sulfonyl fluoride.

    • Hazards: CORROSIVE, TOXIC, REACTIVE.

    • Note: "Contains Sulfonyl Fluoride - Potential HF Generator."

  • Segregation: Place the container in a secondary containment bin separate from acids and oxidizers.

  • Handover: Submit for hazardous waste pickup. The disposal facility will likely incinerate this via a halogen-specific thermal oxidizer with scrubbers.

Decision Workflow (Visualized)

The following logic gate ensures you choose the correct disposal path based on quantity and state.

DisposalWorkflow Start Waste Generated: 4-chloro-2-methylquinoline-8-sulfonyl fluoride QuantityCheck Analyze Quantity Start->QuantityCheck Trace Trace Residue / Glassware (< 500 mg) QuantityCheck->Trace Small Scale Bulk Bulk Reagent / Reaction Mix (> 1 g) QuantityCheck->Bulk Large Scale ActionQuench ACTION: Chemical Quench (MeCN + NaOH + CaCl2) Trace->ActionQuench ActionPack ACTION: Lab Pack (Do Not Quench) Bulk->ActionPack Verify Verify: pH > 10 Precipitate (CaF2) visible? ActionQuench->Verify BinIncinerate Dispose: High Temp Incineration (Halogenated Stream) ActionPack->BinIncinerate Verify->ActionQuench No (Add more Base/Ca) BinAqueous Dispose: Basic Aqueous Waste (High Fluoride) Verify->BinAqueous Yes

Figure 1: Decision logic for segregating trace quenching operations from bulk waste streams to minimize HF exposure risks.

Emergency Procedures

Spill Response
  • Evacuate: Clear the immediate area.

  • PPE: Don double gloves, goggles, and respiratory protection.

  • Neutralize: Cover the spill with a mixture of Sodium Carbonate (

    
    )  and clay absorbent (bentonite). The carbonate neutralizes potential acidity; the clay absorbs the organic liquid.
    
  • Clean: Scoop into a wide-mouth HDPE jar. Label as "Hazardous Spill Debris - Fluoride Contaminated."

First Aid (Specific to Sulfonyl Fluorides)
  • Skin Contact: Wash immediately with water for 15 minutes.[1][2] Apply Calcium Gluconate gel if available (standard protocol for HF-potential burns) to sequester fluoride ions penetrating the skin.

  • Eye Contact: Rinse for 15 minutes.[2] Seek immediate ophthalmological attention.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. (Explains the stability/reactivity profile of the

    
     bond). Retrieved from [Link]
    
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (General procedures for organic halide disposal). Retrieved from [Link]

  • EHS Guidelines. (2023). Management of Fluorinated Organic Wastes.[3][4] (Standard industry protocol for HF-generating precursors).

Sources

Handling

Personal protective equipment for handling 4-chloro-2-methylquinoline-8-sulfonyl fluoride

Advanced Operational Guide: Handling 4-Chloro-2-methylquinoline-8-sulfonyl Fluoride in SuFEx Chemistry Executive Summary & Chemical Profile 4-Chloro-2-methylquinoline-8-sulfonyl fluoride (CAS: 2648966-39-4) is a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Handling 4-Chloro-2-methylquinoline-8-sulfonyl Fluoride in SuFEx Chemistry

Executive Summary & Chemical Profile

4-Chloro-2-methylquinoline-8-sulfonyl fluoride (CAS: 2648966-39-4) is a highly specialized electrophilic building block utilized heavily in modern drug discovery. Combining a biologically privileged quinoline scaffold with a reactive sulfonyl fluoride warhead, it serves as a critical reagent in Sulfur-Fluorine Exchange (SuFEx) click chemistry and the design of targeted covalent inhibitors[1].

While sulfonyl fluorides are celebrated for their kinetic stability—resisting the premature aqueous hydrolysis that typically plagues sulfonyl chlorides—they present unique operational hazards[1]. The S(VI)-F bond requires precise catalytic activation to undergo nucleophilic exchange, a process that inevitably liberates reactive fluoride ions (F⁻) into the reaction matrix[2]. If improperly managed, this can lead to the generation of highly toxic and corrosive hydrofluoric acid (HF)[2].

Mechanistic Hazard Assessment

As a Senior Application Scientist, it is crucial to understand why standard laboratory PPE is insufficient for this class of compounds. The hazard profile of 4-chloro-2-methylquinoline-8-sulfonyl fluoride is tri-fold:

  • Inherent Corrosivity : The intact molecule is a corrosive solid capable of causing severe skin burns and ocular damage upon direct contact.

  • Solvent-Mediated Permeation : SuFEx reactions typically employ polar aprotic solvents (e.g., DMF, DMSO, MeCN). These solvents act as aggressive permeation enhancers, rapidly carrying dissolved sulfonyl fluorides through standard latex or thin nitrile barriers.

  • Fluoride Release : The defining mechanistic feature of SuFEx is the expulsion of fluoride[1]. In the presence of sodium or calcium ions, this can be safely precipitated as inert salts[2]. However, without strategic quenching, free fluoride poses severe systemic toxicity risks to the operator.

PPE_Barrier cluster_PPE Personal Protective Equipment (PPE) Barrier Hazard 4-chloro-2-methylquinoline- 8-sulfonyl fluoride Gloves Double Nitrile Gloves (Skin Protection) Hazard->Gloves Contact Goggles Goggles & Face Shield (Ocular Protection) Hazard->Goggles Splash Hood Fume Hood (Respiratory Protection) Hazard->Hood Vapor/Dust Target Operator / Researcher Gloves->Target Blocked Goggles->Target Blocked Hood->Target Blocked

Figure 1: PPE barrier system preventing exposure to sulfonyl fluoride hazards.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE selection must be directly linked to the chemical's mechanistic behavior during handling and synthesis.

PPE CategorySpecificationCausal Justification
Hand Protection Double-layered Nitrile (≥5 mil) or NeopreneStandard latex offers zero resistance to polar aprotic solvents. Double-gloving allows immediate removal of the outer layer upon suspected contamination, preventing solvent-mediated dermal transport.
Eye/Face Protection Chemical Splash Goggles + Polycarbonate Face ShieldThe addition of SuFEx catalysts can trigger rapid, exothermic fluoride release. A face shield provides a secondary macro-barrier against micro-splashes during reagent transfer.
Body Protection Flame-retardant Lab Coat + Butyl Rubber ApronProtects against bulk spills of the reaction mixture. The butyl apron is essential when handling >500 mg quantities where solvent volume increases splash risk.
Respiratory Class II Fume Hood (Sash at 18 inches)Prevents inhalation of aerosolized solid particulates and captures any trace HF or volatile fluorinated byproducts generated during the catalytic cycle[2].

Operational Workflow & Safe Handling Protocol

Historically, synthesizing sulfonyl fluorides required highly toxic SO₂F₂ gas, though modern green chemistry protocols have introduced safer methodologies[3]. However, the downstream handling of the isolated sulfonyl fluoride products remains a critical operational responsibility. The following protocol outlines a self-validating bench-scale SuFEx reaction, ensuring that fluoride byproducts are managed continuously from initiation to disposal.

Methodology: Bench-Scale SuFEx Reaction with in situ Fluoride Sequestration

  • Step 1: Pre-Reaction Containment Ensure the fume hood flow rate is verified. Line the workspace with chemical absorbent pads. Weigh 4-chloro-2-methylquinoline-8-sulfonyl fluoride directly inside the fume hood using an analytical balance enclosure to prevent dust aerosolization.

  • Step 2: Solvent Dissolution Transfer the solid to an oven-dried round-bottom flask. Add the chosen solvent (e.g., anhydrous MeCN). Scientific Insight: The S(VI)-F bond is highly stable in neutral organic solvents; no degradation or hazardous off-gassing will occur at this stage[1].

  • Step 3: Nucleophile & Catalyst Addition (Critical Risk Phase) Add the target nucleophile (e.g., an amine or phenol). Slowly introduce the SuFEx catalyst (e.g., DBU or a bifluoride salt). Safety Check: This is the point of S-F bond cleavage. Fluoride ions are actively liberated into the solution[2]. Ensure the fume hood sash is lowered to the optimal working height.

  • Step 4: Reaction Quench & Fluoride Sequestration Upon reaction completion, do not quench with standard aqueous acids, which risk protonating free F⁻ into volatile HF. Instead, quench the reaction mixture with a saturated aqueous solution of Calcium Chloride (CaCl₂) or add solid Calcium Carbonate (CaCO₃). Causality: Calcium ions react instantly with free fluoride to precipitate Calcium Fluoride (CaF₂,

    
    ). This effectively traps the toxic fluoride in an inert, insoluble matrix, neutralizing the primary hazard before the flask ever leaves the hood.
    

Workflow Step1 1. Reagent Preparation Weighing 4-chloro-2-methylquinoline- 8-sulfonyl fluoride Step2 2. Solvent Addition (e.g., DMF, MeCN) Step1->Step2 Step3 3. Nucleophile & Catalyst (DBU or Bifluoride) Step2->Step3 Step4 4. SuFEx Exchange Generation of F- Byproducts Step3->Step4 Step5 5. Calcium Quench (CaCl2 or CaCO3 addition) Step4->Step5 Hazard Critical Hazard Point: Fluoride Release Step4->Hazard Step6 6. Filtration & Disposal (Insoluble CaF2 removed) Step5->Step6

Figure 2: Step-by-step SuFEx reaction workflow highlighting the critical fluoride hazard point.

Spill Response & Disposal Plan

Even with rigorous protocols, accidental releases require immediate, chemistry-specific interventions.

Spill Type / AgentResponse FunctionApplication Procedure
Solid Spill (Unreacted Chemical)Particulate ContainmentDo not dry sweep. Cover with damp absorbent paper to suppress dust. Carefully scoop into a highly visible, labeled hazardous waste container.
Liquid Spill (Active Reaction)Fluoride NeutralizationImmediately cover the spill with a calcium-based chemical absorbent (e.g., CaCO₃ powder). This neutralizes the solvent and simultaneously binds free fluoride ions.
Waste Disposal SegregationLabel clearly as "Halogenated Organic Waste - Contains Fluorides." Never mix with strong acid waste streams to prevent the delayed generation of HF gas.

By understanding the mechanistic causality behind the S-F bond's reactivity, laboratories can implement self-validating safety protocols that protect researchers while enabling cutting-edge covalent drug discovery.

References

  • Title: 4-chloro-2-methylquinoline-8-sulfonyl fluoride | 2648966-39-4 Source: Sigma-Aldrich URL: Link

  • Title: Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides, a world first! Source: Osaka University URL: 3

  • Title: New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: ACS Publications URL: 1

  • Title: Sulfur fluoride exchange Source: PMC (NIH) URL: 2

Sources

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